6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPSHRCILKBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321733 | |
| Record name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18591-75-8 | |
| Record name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Title: A Strategic Guide to the In Vitro Evaluation of Novel Triazolopyridazine Compounds: From Primary Screening to Mechanistic Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Triazolopyridazine Scaffold - A Privileged Heterocycle in Drug Discovery
The triazolopyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional scaffold for interacting with a multitude of biological targets. Molecules incorporating this core have demonstrated a wide array of pharmacological activities, including potent inhibition of kinases, phosphodiesterases (PDEs), and other enzymes crucial in disease pathology.[1][2][3] This diverse bioactivity profile positions triazolopyridazine derivatives as promising candidates for therapeutic development in oncology, immunology, and neurology.[4][5]
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel triazolopyridazine compounds. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to illuminate the strategic thinking and causal logic behind each experimental phase. We will navigate the evaluation cascade from broad-based cytotoxicity screening to precise target engagement and mechanism of action studies, ensuring that each step generates robust, decision-driving data.
The Evaluation Funnel: A Strategic Workflow
The in vitro evaluation of a new chemical entity (NCE) is not a linear path but a funneling process. We begin with a broad screen to identify general biological activity and progressively employ more specific, hypothesis-driven assays to elucidate the precise molecular target and mechanism of action (MoA). This strategy ensures that resources are focused on the most promising candidates.
The workflow is designed to answer a series of critical questions:
-
Does the compound have biological activity? (Primary Cytotoxicity Screening)
-
What is its primary molecular target? (Target-Based Assays)
-
How does it interact with its target? (Mechanism of Action Studies)
-
Does it possess drug-like properties? (Early ADME/Tox Profiling)
Caption: The In Vitro Evaluation Funnel for Novel Compounds.
Phase 1: Primary Cytotoxicity Screening
The initial step is to ascertain whether the compounds exhibit any general biological effect. Antiproliferative or cytotoxicity assays are the workhorse for this phase, particularly if the intended therapeutic area is oncology.
Causality Behind the Choice of Assay
We utilize metabolic assays like MTT or XTT because they are robust, high-throughput, and cost-effective. They measure the metabolic activity of a cell, which serves as a reliable proxy for cell viability.[6] The core principle involves the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring a solubilization step (e.g., with DMSO). This can introduce an extra step but is a highly validated method.[9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, eliminating the need for solubilization and simplifying the protocol.[9][10]
The choice often depends on laboratory automation capabilities and specific cell line characteristics.
Rationale for Cell Line Selection
A diverse panel of cell lines is crucial to identify potential tissue-specific activity and to avoid missing compounds that are inactive in one cell type but potent in another. The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose.[11][12][13] A common starting point involves a smaller, representative panel, such as:
-
MCF-7: Breast adenocarcinoma (estrogen-receptor positive).[14]
-
A549: Lung carcinoma.[14]
-
HCT-116: Colon cancer.[15]
-
A non-cancerous cell line (e.g., L929 or HEK-293): To assess preliminary selective toxicity.[14]
Experimental Protocol: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.[9]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridazine compounds. Add the compounds to the designated wells and incubate for an exposure time of 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Phase 2: Target-Based Screening
Compounds showing significant antiproliferative activity ("hits") from the primary screen advance to target-based assays. The triazolopyridazine scaffold is known to inhibit kinases and PDEs, making these enzyme families a logical starting point.[1][2]
A. Kinase Inhibition Assays
Expertise & Causality: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[16] Many triazolopyridine and related heterocyclic compounds have been developed as kinase inhibitors.[3][17] Assays are designed to measure the transfer of a phosphate group from ATP to a substrate peptide or protein.
Caption: Inhibition of a Kinase Signaling Cascade.
Protocol: Generic TR-FRET Kinase Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for HTS.
-
Principle: The assay uses a biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the antibody binds. Upon excitation, the europium donor transfers energy to an APC-labeled streptavidin acceptor (bound to biotin), generating a FRET signal.
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and the test compounds.
-
Reaction: In a 384-well plate, add the kinase, the triazolopyridazine compound (at various concentrations), and the substrate/ATP mixture.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the detection mix containing the Eu-labeled antibody and streptavidin-APC. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths. The ratio of these emissions is proportional to the level of substrate phosphorylation.
-
Analysis: Calculate percent inhibition relative to controls (no inhibitor) and determine the IC₅₀ value.
B. Phosphodiesterase (PDE) Inhibition Assays
Expertise & Causality: PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are key second messengers. Inhibiting PDEs can modulate various cellular processes, and some triazolopyridazines have shown high potency and selectivity for specific PDE isoforms, such as PDE4.[1]
Protocol: PDE Glo™ Assay (Promega) This is a bioluminescent, homogeneous assay that measures the activity of any phosphodiesterase.
-
Principle: The assay is performed in two steps. First, the PDE enzyme hydrolyzes cAMP to AMP. Second, the remaining cAMP is detected. A stop reagent terminates the PDE reaction, and a detection reagent containing a specific kinase converts the remaining cAMP to ATP. The newly synthesized ATP is then quantified using a luciferase/luciferin reaction. The light signal is inversely proportional to PDE activity.
-
Reaction Setup: In a white 96- or 384-well plate, add the PDE enzyme, the triazolopyridazine compound, and the cAMP substrate.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Termination & Detection: Add the PDE Glo™ Termination Reagent followed by the cAMP-Glo™ Detection Reagent.
-
Signal Development: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A lower light signal indicates higher PDE activity (less inhibition). Calculate the IC₅₀ from the dose-response curve.
Phase 3: Mechanism of Action (MoA) & Safety Profiling
Once a potent hit against a specific target is confirmed, the next crucial steps are to understand how it inhibits the target and to perform an initial safety assessment.
A. Enzyme Inhibition Kinetics
Expertise & Causality: Determining the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) provides deep mechanistic insight and is essential for structure-activity relationship (SAR) studies.[18][19] This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.[20]
Protocol: Determining Mode of Inhibition
-
Experimental Design: Set up a matrix of reactions. Vary the concentration of the substrate (e.g., from 0.5x Kₘ to 10x Kₘ) and the concentration of the triazolopyridazine inhibitor (e.g., 0x, 1x, 2x, and 4x the IC₅₀ value).[19]
-
Assay Execution: Run the relevant enzyme assay (e.g., kinase or PDE assay) under these conditions, ensuring you are measuring the initial linear reaction rate (initial velocity, v₀).
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[S]).
-
Competitive Inhibition: Lines intersect on the y-axis. Kᵢ can be determined from the change in the apparent Kₘ.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Kᵢ can be determined from the change in Vₘₐₓ.
-
Uncompetitive Inhibition: Lines are parallel.
-
B. In Vitro ADME/Tox: Metabolic Stability
Expertise & Causality: A compound's therapeutic potential is heavily dependent on its metabolic stability. A compound that is metabolized too quickly will have poor bioavailability and a short duration of action.[21] Early in vitro assessment using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), is a standard industry practice.[22][23][24]
Protocol: Liver Microsomal Stability Assay
-
Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[23]
-
Incubation: In a microcentrifuge tube, combine liver microsomes (human or other species), phosphate buffer, and the triazolopyridazine compound. Pre-warm to 37°C.
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[23]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables to facilitate decision-making.
Table 1: Hypothetical In Vitro Profile of Lead Triazolopyridazine Compounds
| Compound ID | Cytotoxicity IC₅₀ (MCF-7, µM) | Kinase X IC₅₀ (nM) | PDE4B IC₅₀ (nM) | Microsomal t₁/₂ (human, min) |
| TPD-001 | 0.5 | 15 | >10,000 | 45 |
| TPD-002 | 2.1 | 250 | 30 | >60 |
| TPD-003 | >50 | >10,000 | >10,000 | 5 |
| Control | 0.1 (Doxorubicin) | 5 (Staurosporine) | 10 (Rolipram) | 20 (Verapamil) |
Interpretation:
-
TPD-001: A potent and selective Kinase X inhibitor with good cellular activity and moderate metabolic stability. A strong candidate for a kinase-targeted lead optimization program.
-
TPD-002: A potent and selective PDE4B inhibitor with good metabolic stability. A promising candidate for an inflammation or CNS-targeted program.
-
TPD-003: Inactive in primary screens and metabolically unstable. This compound would be deprioritized.
Conclusion
The systematic in vitro evaluation described in this guide provides a robust and efficient pathway for advancing novel triazolopyridazine compounds from initial synthesis to lead candidate nomination. By integrating cellular and biochemical assays with early ADME profiling, and by critically analyzing the "why" behind each experimental choice, researchers can build a comprehensive data package that supports confident, data-driven decisions. This strategic approach maximizes the potential of identifying a truly differentiated therapeutic candidate while minimizing the risk of late-stage failure.
References
- Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx.
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
- Karaman, N., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. National Institutes of Health.
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[11][15][25]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Retrieved from
- Keesara, S. R., et al. (n.d.). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Thieme E-Books & E-Journals.
- AstraZeneca. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. National Institutes of Health.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- PubMed. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4.
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
- National Institutes of Health. (n.d.). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors.
-
National Institutes of Health. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][11][15][25]triazine Derivatives. Retrieved from
- MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Abcam. (n.d.). MTT assay protocol.
- National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery.
-
National Institutes of Health. (n.d.). Pyrido[4,3-e][11][15][25]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. Retrieved from
- Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- Progress in Medicinal Chemistry. (n.d.). Triazolopyridazines.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (n.d.). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
- Xeno-Tech. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- PubMed. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
- ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- PubMed. (2018). Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
- Bentham Science. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- ACS Publications. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Significant biological activities of triazole derivatives.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
Sources
- 1. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyridazines - Progress in Medicinal Chemistry [ebrary.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. labcorp.com [labcorp.com]
- 25. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
A Technical Guide to the Discovery of Novel Kinase Inhibitors with a Triazolopyridazine Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides an in-depth exploration of the discovery and development of kinase inhibitors centered on the versatile triazolopyridazine scaffold. We will delve into the strategic rationale for scaffold selection, detailed synthetic methodologies, comprehensive biological evaluation protocols, and the iterative process of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into this dynamic area of oncology research.
The Rationale: Why Kinases and the Triazolopyridazine Scaffold?
The Central Role of Protein Kinases
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human genome, these enzymes form complex signaling networks that govern cell growth, differentiation, metabolism, and apoptosis.[1][2] In many cancers, mutations or overexpression of kinases lead to hyperactive signaling pathways, driving uncontrolled cell proliferation and survival.[2][3] Consequently, small-molecule inhibitors that block the kinase's ATP-binding site have become a cornerstone of targeted cancer therapy.[4]
The Triazolopyridazine Scaffold: A Privileged Structure
The[5][6][7]triazolo[4,3-b]pyridazine scaffold is a fused heterocyclic system that has emerged as a "privileged" structure in medicinal chemistry, particularly for kinase inhibition.[8] Its key attributes include:
-
ATP Mimicry: The nitrogen-rich core can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of adenine.[9] This interaction is a primary anchor for many potent kinase inhibitors.
-
Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple positions, enabling the systematic exploration of the surrounding pocket to optimize potency, selectivity, and pharmacokinetic properties.[10][11]
-
Structural Rigidity: The fused ring system provides a rigid and defined geometry, which can reduce the entropic penalty upon binding and lead to higher affinity interactions.
The triazolopyridazine core is central to a variety of kinase inhibitors targeting enzymes such as c-Met, Janus kinases (JAKs), and p38 MAP kinase.[10][12][13]
The Discovery Engine: From Concept to Lead Compound
The journey to a novel kinase inhibitor is a multi-stage process that integrates computational design, chemical synthesis, and biological validation. The goal is to identify a "hit" compound with desired activity and iteratively optimize it into a "lead" with drug-like properties.
Hit Identification Strategies
Initial identification of triazolopyridazine-based kinase inhibitors can be achieved through several approaches:
-
High-Throughput Screening (HTS): Screening large compound libraries against a target kinase can identify initial hits. Galapagos NV, for instance, identified a triazolopyridine-based series as JAK1 inhibitors through HTS.[7][12][14]
-
Structure-Based Drug Design (SBDD): Using X-ray crystal structures of the target kinase, chemists can design molecules that fit precisely into the ATP-binding site. This approach was used to guide the optimization of p38 inhibitors based on the triazolopyridine scaffold.[13]
-
Scaffold Hopping: This technique involves replacing a known core structure (e.g., a pyrazolopyrimidine) with a bioisosteric scaffold like triazolopyridazine to discover novel chemical matter with potentially improved properties.[15]
The overall workflow is an iterative cycle where synthesis and biological testing feed back into the design of the next generation of compounds.
Medicinal Chemistry: Synthesizing the Triazolopyridazine Core
The ability to efficiently synthesize a library of analogues is crucial for establishing a robust SAR. Several reliable methods exist for constructing the triazolopyridazine scaffold.
General Synthetic Protocol
A common and effective route involves the cyclization of a hydrazinyl-pyridazine intermediate with an appropriate reagent. For example, a key step in creating many c-Met inhibitors involves the reaction of 3-chloro-6-hydrazinylpyridazine with a carboxylic acid derivative, followed by a dehydrative cyclization.[10][16]
Protocol: Synthesis of a Substituted[5][6][7]triazolo[4,3-b]pyridazine
This protocol describes a two-step, one-pot procedure, a common strategy for building the core scaffold.
-
Step 1: Acylation.
-
To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add the desired carboxylic acid (1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the acyl hydrazide intermediate is complete, as monitored by LC-MS. Causality: The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydrazine to form the amide bond.
-
-
Step 2: Dehydrative Cyclization.
-
To the reaction mixture from Step 1, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours. Causality: POCl₃ facilitates the intramolecular cyclization by converting a carbonyl oxygen into a good leaving group, driving the ring closure to form the triazole ring.
-
Upon completion, carefully quench the reaction with ice water and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired triazolopyridazine derivative.
-
Note: This is a generalized protocol. Specific reaction conditions, solvents, and reagents may vary depending on the substrates used. Refer to specific literature for detailed procedures.[11][16][17]
Biological Evaluation: From Enzyme to Cell
Once synthesized, compounds must be rigorously tested to determine their biological activity. This evaluation process moves from a purified enzyme system to a more complex cellular environment.
In Vitro Biochemical Kinase Assay
The first step is to measure the compound's ability to directly inhibit the target kinase. This is typically done by quantifying the amount of phosphorylated substrate produced in the presence of the inhibitor.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This is a widely used commercial assay that measures kinase activity by quantifying the amount of ADP produced.[18] It is adaptable for high-throughput screening.[19]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound (triazolopyridazine derivative) at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC₅₀ determination.[20]
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light produced is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Assays for Target Engagement and Antiproliferative Activity
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can enter cells, engage its target, and exert a biological effect.[3]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21]
-
Cell Seeding:
-
Seed cancer cells (e.g., a line where the target kinase is known to be a driver, such as MKN-45 for c-Met) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the triazolopyridazine inhibitors for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) and Optimization
SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[5][8] For the triazolopyridazine scaffold, this involves systematically modifying different parts of the molecule and observing the effect on kinase inhibition.
Example SAR Table: c-Met Inhibitors with a Triazolopyridazine Scaffold
The following table illustrates a typical SAR study where different substituents are placed at key positions on the scaffold. This data is hypothetical but based on published trends for c-Met inhibitors.[10][22]
| Compound | R1 Substituent | R2 Substituent | c-Met IC₅₀ (nM) | A549 GI₅₀ (µM) |
| 1a | Phenyl | H | 150 | 5.2 |
| 1b | 3-Fluorophenyl | H | 75 | 2.8 |
| 1c | 3,5-Difluorophenyl | H | 25 | 1.1 |
| 1d | 3,5-Difluorophenyl | Methylisoquinolinone | 5 | 0.08 |
SAR Insights:
-
R1 Position (Hinge Interaction): Introducing electron-withdrawing fluorine atoms on the phenyl ring at the R1 position generally improves potency (compare 1a , 1b , and 1c ). This suggests a favorable interaction within the hydrophobic pocket adjacent to the hinge.
-
R2 Position (Solvent-Exposed Region): The addition of a larger, more complex group like a methylisoquinolinone at the R2 position can dramatically increase both enzymatic potency and cellular activity (compare 1c and 1d ).[10] This part of the molecule often extends towards the solvent-exposed region and can be modified to improve selectivity and pharmacokinetic properties.
Case Study: Filgotinib (GLPG0634) - A Selective JAK1 Inhibitor
A prominent success story for the related triazolopyridine scaffold is Filgotinib, a selective inhibitor of Janus Kinase 1 (JAK1).[7][12] The discovery process exemplifies the principles discussed.
-
Hit Identification: A triazolopyridine hit was identified from a compound library screen.[14]
-
SAR Optimization: Initial hits had poor selectivity against other JAK isoforms (JAK2, JAK3). Medicinal chemistry efforts focused on modifying the scaffold to exploit subtle differences in the ATP-binding sites.
-
Key Insight: The study of the SAR revealed that introducing a cyclopropyl moiety was a key determinant for achieving high selectivity for JAK1 over JAK2.[12] This optimization led to the identification of Filgotinib, which demonstrates approximately 30-fold selectivity for JAK1.[12]
-
Clinical Development: Filgotinib has undergone extensive clinical trials for autoimmune diseases like rheumatoid arthritis and Crohn's disease, demonstrating the therapeutic potential of this scaffold.[7][12]
Conclusion and Future Perspectives
The triazolopyridazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. Its favorable combination of ATP-mimetic properties and synthetic versatility ensures its continued relevance in drug discovery.
Future efforts in this area will likely focus on:
-
Targeting Novel Kinases: Applying the triazolopyridazine scaffold to less-explored kinases implicated in cancer and other diseases.
-
Developing Dual Inhibitors: Designing single molecules that can inhibit two distinct targets, such as the reported dual JAK/HDAC inhibitors, to achieve synergistic therapeutic effects.[9][23]
-
Overcoming Drug Resistance: Creating next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies.
By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of the triazolopyridazine scaffold can continue to be unlocked, paving the way for new and improved targeted therapies.
References
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
-
Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. Available at: [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Request PDF - ResearchGate. Available at: [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. Available at: [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
-
In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH. Available at: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKAT USA, Inc.. Available at: [Link]
-
Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. PubMed. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed Central. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available at: [Link]
-
b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PMC - NIH. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of 3-([5][6][7]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent, selective GSK-3β inhibitors and neuroprotective agents. PubMed. Available at: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]
- Triazolopyridine jak inhibitor compounds and methods. Google Patents.
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. NIH. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH. Available at: [Link]
- Preparation method of triazolopyridine derivative. Google Patents.
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[5][6][7]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available at: [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 7H-[5][6][7]Triazolo[3,4-b][3][5][7]thiadiazine Inhibitors as Antitumor Agents. PMC - NIH. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available at: [Link]
-
Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Request PDF - ResearchGate. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. ResearchGate. Available at: [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][5][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at: [Link]
-
Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. Available at: [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. MDPI. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 3. inits.at [inits.at]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Unlocking the Therapeutic Potential of 6,8-Dimethyltriazolo[4,3-b]pyridazine: A Technical Guide to Putative Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential therapeutic targets of the novel compound 6,8-Dimethyltriazolo[4,3-b]pyridazine. While direct studies on this specific molecule are emerging, a wealth of data on the broader triazolo[4,3-b]pyridazine scaffold provides a strong foundation for identifying and validating its most promising avenues for therapeutic intervention. This document synthesizes current knowledge, outlines key molecular targets, and details robust experimental workflows for their investigation, empowering researchers to accelerate the discovery of novel treatments.
The Triazolo[4,3-b]pyridazine Scaffold: A Privileged Structure in Drug Discovery
The[1][2][3]triazolo[4,3-b]pyridazine core is a rigid, planar heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, primarily in oncology.[4][5] The dimethyl substitution at positions 6 and 8 of the pyridazine ring in the titular compound likely modulates its solubility, metabolic stability, and target engagement, making it a compelling candidate for further investigation.
Primary Putative Therapeutic Targets in Oncology
Based on extensive research into analogous structures, the most promising therapeutic targets for 6,8-Dimethyltriazolo[4,3-b]pyridazine are key regulators of cancer cell proliferation, survival, and metastasis.
Dual Inhibition of c-Met and Pim-1 Kinases
Rationale: The c-Met and Pim-1 kinases are frequently overexpressed in a wide array of human cancers and are implicated in tumor growth, angiogenesis, and the development of drug resistance.[1][2][6] The triazolo[4,3-b]pyridazine scaffold has proven to be an effective pharmacophore for designing dual inhibitors of these two kinases.[1][2][6][7] This dual-targeting approach offers the potential for synergistic anti-tumor activity and a reduced likelihood of resistance emergence.
Mechanism of Action: Derivatives of triazolo[4,3-b]pyridazine have been shown to bind to the ATP-binding pocket of both c-Met and Pim-1, acting as competitive inhibitors.[2] This inhibition blocks downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[2][7] Inhibition of these pathways can induce cell cycle arrest, typically at the S or G2/M phase, and trigger apoptosis.[2][7]
Experimental Workflow for Target Validation:
Caption: Workflow for validating c-Met and Pim-1 inhibition.
Detailed Protocols:
-
In Vitro Kinase Assays: Recombinant c-Met and Pim-1 kinases are used to determine the half-maximal inhibitory concentration (IC50) of 6,8-Dimethyltriazolo[4,3-b]pyridazine. This is a direct measure of the compound's potency against its intended targets.
-
Cell-Based Assays: The antiproliferative activity of the compound is assessed across a panel of cancer cell lines known to overexpress c-Met and/or Pim-1.[2] Assays such as MTT or CellTiter-Glo are used to determine the GI50 (half-maximal growth inhibition).
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to quantify the induction of apoptosis (e.g., using Annexin V/PI staining) and to analyze the compound's effect on cell cycle progression in treated cancer cells.[2][7]
-
Western Blotting: This technique is used to probe the phosphorylation status of downstream effectors of the c-Met and PI3K/AKT/mTOR pathways, confirming that the compound inhibits the intended signaling cascades within the cell.[2][7]
Inhibition of Bromodomain and Extra-Terminal (BET) Proteins, Specifically BRD4
Rationale: The BET family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of oncogenes such as c-Myc.[8] BRD4 is a well-validated cancer target, and inhibitors have shown promise in a variety of malignancies. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has been identified as a novel core for the development of BRD4 inhibitors.[8]
Mechanism of Action: Triazolo[4,3-b]pyridazine derivatives have been shown to bind to the acetyl-lysine binding pocket of the bromodomains of BRD4.[8] This competitive binding displaces BRD4 from chromatin, leading to the downregulation of target oncogenes and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for Target Validation:
Caption: Workflow for validating BRD4 inhibition.
Detailed Protocols:
-
AlphaScreen Assay: This bead-based proximity assay is a high-throughput method to screen for and quantify the inhibition of the interaction between BRD4 bromodomains and acetylated histone peptides.[8]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of known BRD4 target genes, such as c-Myc, are measured in cancer cells treated with the compound to confirm target engagement and downstream effects.
-
X-ray Crystallography: Co-crystallization of the compound with the BRD4 bromodomain provides definitive evidence of direct binding and reveals the precise molecular interactions, guiding further structure-activity relationship (SAR) studies.[8]
Disruption of Microtubule Dynamics as an Antitubulin Agent
Rationale: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[4] Drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogues of combretastatin A-4 (CA-4), a potent antitubulin agent that binds to the colchicine-binding site.[4]
Mechanism of Action: These compounds inhibit the polymerization of tubulin into microtubules.[4] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]
Experimental Workflow for Target Validation:
Caption: Workflow for validating antitubulin activity.
Detailed Protocols:
-
Tubulin Polymerization Assay: The ability of the compound to inhibit the polymerization of purified tubulin in vitro is measured spectrophotometrically.[4]
-
Immunofluorescence Microscopy: Cancer cells treated with the compound are stained with anti-tubulin antibodies to visualize the disruption of the microtubule network.[4]
-
Cell Cycle Analysis: Flow cytometry is used to quantify the percentage of cells arrested in the G2/M phase following treatment with the compound.[4]
Potential Therapeutic Applications Beyond Oncology
While the primary focus for triazolo[4,3-b]pyridazine derivatives has been oncology, the scaffold has also been investigated for other therapeutic indications.
-
Antimicrobial Activity: Various derivatives of[1][2][3]triazolo[4,3-b]pyridazine have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][9] The mechanism is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[9]
-
Anticonvulsant Activity: The triazole nucleus is a component of several anticonvulsant drugs, and some triazolopyridazine derivatives have shown anticonvulsant properties in preclinical models.[10]
-
Anxiolytic Activity: The structural similarity of some triazolopyridazines to benzodiazepines has led to their investigation as potential benzodiazepine receptor ligands with anxiolytic effects.[11]
Summary of Potential Targets and In Vitro Activity
| Target Class | Specific Target(s) | Reported In Vitro Activity of Analogs (IC50/GI50) | Key Cellular Effects |
| Kinase Inhibitors | c-Met, Pim-1 | 0.163 µM (c-Met), 0.283 µM (Pim-1) for compound 4g[2] | S-phase cell cycle arrest, apoptosis[2][7] |
| Epigenetic Modulators | BRD4 | Micromolar IC50 values[8] | Downregulation of oncogenes (e.g., c-Myc) |
| Antitubulin Agents | Tubulin | 0.008 - 0.014 µM for compound 4q[4] | G2/M phase cell cycle arrest, apoptosis[4] |
Conclusion and Future Directions
The 6,8-Dimethyltriazolo[4,3-b]pyridazine core represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The extensive body of research on analogous compounds strongly suggests that its primary therapeutic potential lies in the inhibition of key cancer-related targets such as c-Met, Pim-1, BRD4, and tubulin. The experimental workflows and methodologies detailed in this guide provide a robust framework for the systematic evaluation of these potential targets.
Future research should focus on the synthesis and biological evaluation of 6,8-Dimethyltriazolo[4,3-b]pyridazine and its derivatives to establish a clear structure-activity relationship. Comprehensive preclinical studies, including in vivo efficacy and safety assessments, will be crucial in advancing the most promising candidates toward clinical development. The versatility of the triazolo[4,3-b]pyridazine scaffold also warrants exploration into other therapeutic areas, such as infectious and neurological diseases.
References
-
El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(39), 28067-28085. [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(39), 28067-28085. [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Semantic Scholar. [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 184-203. [Link]
-
Kim, J. H., et al. (2023). b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. [Link]
-
Siddiqui, N., et al. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1154-1177. [Link]
-
Yakan, H., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity, e202401334. [Link]
-
Liu, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(11), 3183. [Link]
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1126-1131. [Link]
-
Katrusiak, A., Bałoniak, S., & Katrusiak, A. (1996). Reactivity of triazolo- and tetrazolopyridazines. Polish Journal of Chemistry, 70, 1279-1289. [Link]
-
Chavva, K., et al. (2025). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. ResearchGate. [Link]
-
Gomaa, M. S., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3051. [Link]
-
Kord, A., et al. (1996). Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. Acta Poloniae Pharmaceutica, 53(6), 431-435. [Link]
-
Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897593. [Link]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclic [b]-heteroannelated pyridazine derivatives. Part 5. Synthesis of some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine derivatives as potential benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploring the Anticancer Properties of Dimethyltriazolopyridazine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Dimethyltriazolopyridazine
The relentless pursuit of novel therapeutic agents to combat the intricate and adaptive nature of cancer is a cornerstone of modern medicinal chemistry and oncology. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical scaffolds and capacity for specific interactions with biological targets. The triazolopyridazine core, a fused bicyclic heteroaromatic system, has garnered significant interest due to the demonstrated anticancer activities of its derivatives.[1][2][3][4] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.[4][5][6]
This guide focuses on a representative novel compound, dimethyltriazolopyridazine, as a paradigm for the preclinical evaluation of this promising class of molecules. As a senior application scientist, the following sections are structured to provide not just a series of protocols, but a strategic and logical workflow for elucidating the anticancer potential of such a compound, from initial cytotoxicity screening to in vivo efficacy studies. The causality behind each experimental choice is emphasized to empower researchers in their own drug discovery endeavors.
Part 1: Initial Assessment of Anticancer Activity: In Vitro Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells in vitro.[7][8][9] This initial screening provides critical data on the compound's potency and selectivity, guiding further mechanistic studies.
Core Principle: Cell Viability Assays
Cell viability assays are quantitative methods used to determine the number of viable cells in a culture after exposure to a test compound.[10][11] The most common of these are colorimetric assays that measure the metabolic activity of living cells.[10][12][13] A reduction in metabolic activity is proportional to the number of viable cells, thus indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.
Recommended Assay: The XTT Assay
While the MTT assay is a well-established method, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended for its superior workflow and reproducibility.[10][14] The key advantage of the XTT assay is the formation of a water-soluble formazan product, which eliminates the need for a solubilization step that is required in the MTT assay.[10][14] This reduces handling, minimizes potential errors, and is more amenable to high-throughput screening.[14]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., L929) in appropriate growth medium.[4]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of dimethyltriazolopyridazine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of treatment concentrations.
-
Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration that is non-toxic to the cells (typically <0.5%).
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the drug that inhibits 50% of cell growth.
-
Data Presentation: Summarizing Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| L929 | Non-cancerous Fibroblast | [Insert Value] |
A lower IC₅₀ value indicates greater potency. A significantly higher IC₅₀ value for the non-cancerous cell line suggests selectivity of the compound for cancer cells.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of dimethyltriazolopyridazine is established, the next critical phase is to understand how it exerts its anticancer effects. This involves investigating its impact on key cellular processes that are often dysregulated in cancer, such as apoptosis and the cell cycle.[6][15]
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells.[16] Many anticancer drugs function by inducing apoptosis in cancer cells.[4][17]
Caption: Workflow for investigating apoptosis induction.
This fluorescent staining method allows for the morphological visualization of apoptotic cells.
-
Cell Treatment: Treat cancer cells with dimethyltriazolopyridazine at its IC₅₀ concentration for 24 hours.
-
Staining: Harvest the cells and stain with a mixture of acridine orange (stains all cells green) and ethidium bromide (stains cells with compromised membranes red).
-
Microscopy: Observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-red nucleus with condensed and fragmented chromatin.
-
Necrotic cells: Uniform orange-red nucleus.
-
Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] Its activation is a hallmark of apoptosis.
-
Cell Lysis: Treat cells with dimethyltriazolopyridazine, harvest, and lyse to release cellular proteins.
-
Assay Reaction: Add a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.
-
Data Acquisition: Measure the signal using a microplate reader. An increase in signal compared to the control indicates elevated caspase-3 activity.
Analysis of Cell Cycle Perturbations
Cancer is characterized by uncontrolled cell division, which results from a dysregulated cell cycle. Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from proliferating.[18][19][20][21][22]
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[18][19][20]
-
Cell Treatment: Treat cancer cells with dimethyltriazolopyridazine at its IC₅₀ concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with propidium iodide (PI), a fluorescent dye that binds to DNA.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.[19]
-
An accumulation of cells in a particular phase (e.g., G2/M) suggests that dimethyltriazolopyridazine induces cell cycle arrest at that checkpoint.
Investigating Molecular Targets: Western Blot Analysis
To delve deeper into the mechanism, Western blotting can be used to assess the expression levels of key proteins involved in the signaling pathways that regulate apoptosis and the cell cycle.[23][24][25][26]
Caption: Potential signaling pathways affected by dimethyltriazolopyridazine.
-
Protein Extraction: Treat cells with dimethyltriazolopyridazine, harvest, and lyse to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., antibodies against Bcl-2, Bax, cleaved caspase-3, Cyclin B1, p-Akt).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.
Part 3: Preclinical In Vivo Evaluation
Positive in vitro results are promising, but the efficacy and safety of a compound must be evaluated in a living organism.[27][28][29] In vivo models, such as tumor xenografts in immunodeficient mice, are crucial for this step.[28][30][31][32][33][34]
Experimental Model: Subcutaneous Xenograft Mouse Model
This model involves implanting human cancer cells under the skin of immunodeficient mice, allowing the formation of a solid tumor that can be easily measured.[28][31][34]
Experimental Protocol: In Vivo Efficacy Study
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment and allow them to acclimatize.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration:
-
Administer dimethyltriazolopyridazine to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or Western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze changes in body weight to assess toxicity.
-
A significant TGI with minimal impact on body weight would indicate that dimethyltriazolopyridazine has potent and well-tolerated anticancer activity in vivo.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to the preclinical evaluation of dimethyltriazolopyridazine as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the further development of this and other novel triazolopyridazine derivatives. The insights gained from these studies are not only crucial for advancing a specific compound but also contribute to the broader understanding of cancer biology and the development of next-generation cancer therapies.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US.
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- XTT Assays vs MTT - Biotech Spain.
- Cell cycle analysis - Wikipedia.
- Xenograft Models For Drug Discovery | Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Analysis of cell cycle by flow cytometry - PubMed - NIH.
- Cell cycle analysis by flow cytometry - YouTube.
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed.
- Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne.
- Cell Line derived Tumor Xenograft (CDX) Mouse Model - Creative Biolabs.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Xenograft Mouse Models | Melior Discovery.
- MTT assay - Wikipedia.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed.
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.
- Patient-derived tumor xenografts: transforming clinical samples into mouse models..
- In vitro assays and techniques utilized in anticancer drug discovery - Semantic Scholar.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Apoptosis Assays - Sigma-Aldrich.
- Apoptosis Assay Chart | Life Science Research - Merck Millipore.
- In vivo screening models of anticancer drugs - Tel Aviv University.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium.
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed.
- Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF - ResearchGate.
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7][10][18]triazine Derivatives - NIH. Available at:
- Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - NIH.
- Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC - NIH.
- Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology.
- Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies.
- 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. - ResearchGate.
- Development of 1,2,3-Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - ResearchGate.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH.
- Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC.
Sources
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Apoptosis Assays [sigmaaldrich.com]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. medium.com [medium.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
- 28. ijpbs.com [ijpbs.com]
- 29. cris.tau.ac.il [cris.tau.ac.il]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 32. meliordiscovery.com [meliordiscovery.com]
- 33. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 34. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing 6,8-Dimethyltriazolo[4,3-b]pyridazine for Interrogating MET Signaling in Cell-Based Assays
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged core structure in modern medicinal chemistry, giving rise to potent inhibitors of various protein kinases crucial in oncology.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6,8-Dimethyltriazolo[4,3-b]pyridazine, a representative small molecule inhibitor of the MET receptor tyrosine kinase, in common cell-based assays. We present the scientific rationale, detailed step-by-step protocols for assessing target engagement and cellular effects, and guidelines for data interpretation. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: The MET Receptor as a Therapeutic Target
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand Hepatocyte Growth Factor (HGF), orchestrates complex signaling programs governing cell proliferation, survival, migration, and invasion.[3][5] Dysregulation of the HGF/MET axis through gene amplification, mutation, or protein overexpression is a key driver in the development and progression of numerous cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[6][7] This "oncogene addiction" makes MET a compelling target for therapeutic intervention.[6]
Small molecule tyrosine kinase inhibitors (TKIs) that target MET, such as those built upon the triazolo[4,3-b]pyridazine core, function by competitively binding to the ATP pocket of the kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling cascades.[8][9] Evaluating the efficacy of such inhibitors requires robust and reproducible cell-based assays that can confirm target engagement and quantify the desired anti-cancer phenotype. This guide details two fundamental assays: a Western blot-based phosphorylation assay to directly measure inhibition of MET signaling and a cell viability assay to assess the functional consequence of this inhibition.
Principle of the Assays: From Target Inhibition to Cellular Response
The central hypothesis for using a MET inhibitor like 6,8-Dimethyltriazolo[4,3-b]pyridazine is that blocking the kinase activity of the MET receptor will lead to a measurable decrease in downstream signaling and a subsequent reduction in cancer cell proliferation and survival.
2.1. The MET Signaling Cascade
HGF binding induces MET receptor dimerization and autophosphorylation on key tyrosine residues (e.g., Y1234/1235) in the activation loop. This phosphorylation event creates docking sites for adaptor proteins, principally Gab1 and Grb2, which in turn recruit and activate major downstream pro-oncogenic pathways.[1][2] These include:
-
The PI3K/AKT/mTOR Pathway: Crucial for promoting cell survival, growth, and proliferation.[1][6]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: A primary driver of cell proliferation and differentiation.[2]
An effective MET inhibitor will block the initial autophosphorylation, leading to the attenuation of signals through these critical pathways.
Caption: MET signaling pathway and point of inhibition.
2.2. Assay Rationale
-
Western Blot for Phospho-MET (p-MET): This assay provides direct evidence of target engagement. By measuring the levels of phosphorylated MET (and downstream proteins like p-AKT and p-ERK) in inhibitor-treated cells versus untreated controls, we can quantify the compound's ability to block the intended signaling pathway.[8]
-
Cell Viability Assay (MTS/MTT): This assay measures the functional outcome of MET inhibition. A reduction in the metabolic activity of cancer cells, which correlates with cell number, indicates an anti-proliferative or cytotoxic effect.[10][11] Plotting viability across a range of inhibitor concentrations allows for the determination of the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Compound Stock | 6,8-Dimethyltriazolo[4,3-b]pyridazine, 10 mM in 100% DMSO |
| Cell Line | MET-dependent cancer cell line (e.g., GTL-16, EBC-1, or others with known MET amplification/mutation) |
| Cell Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Pen-Strep |
| Reagents for Stimulation | Recombinant Human HGF (to induce MET phosphorylation) |
| Positive Control Inhibitor | Crizotinib or Capmatinib, 10 mM in 100% DMSO[7][9] |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitor cocktails |
| Protein Quantification | BCA Protein Assay Kit |
| SDS-PAGE | Precast 4-15% polyacrylamide gels, running buffer, sample loading buffer |
| Western Blot | Nitrocellulose or PVDF membranes, transfer buffer, transfer system |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST for phospho-antibodies[12] |
| Primary Antibodies | Rabbit anti-p-MET (Y1234/1235), Rabbit anti-Total MET, Rabbit anti-p-AKT (S473), Rabbit anti-Total AKT, Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2, Rabbit/Mouse anti-β-Actin |
| Secondary Antibodies | HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Imaging System | Chemiluminescence imager (e.g., Bio-Rad ChemiDoc) |
| Cell Viability Assay | MTS or MTT-based cell proliferation assay kit |
| Labware | 6-well and 96-well cell culture plates, microcentrifuge tubes, serological pipettes, etc. |
Protocol 1: Western Blot for MET Pathway Inhibition
This protocol details the steps to assess the direct inhibitory effect of 6,8-Dimethyltriazolo[4,3-b]pyridazine on HGF-stimulated MET phosphorylation.
Caption: Experimental workflow for the Western blot assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a MET-amplified cell line (e.g., GTL-16) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 2-4 hours before treatment.
-
Expertise Note: Starvation synchronizes cells and lowers background phosphorylation, creating a clearer window to observe HGF-induced signaling and its inhibition.
-
-
Inhibitor Pre-treatment: Prepare serial dilutions of 6,8-Dimethyltriazolo[4,3-b]pyridazine and the positive control (e.g., Crizotinib) in the starvation medium. A typical concentration range to test is 1 nM to 10 µM. Add the diluted compounds to the appropriate wells. Include a "Vehicle Control" well treated with an equivalent concentration of DMSO. Incubate for 1-2 hours.
-
HGF Stimulation: Add recombinant HGF to all wells (except the unstimulated control) to a final concentration of 50 ng/mL. Incubate for 15 minutes at 37°C.
-
Expertise Note: A short, high-dose HGF stimulation produces a robust and transient phosphorylation signal, ideal for inhibition studies.
-
-
Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a 4-15% polyacrylamide gel.[13] Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Trustworthiness Note: BSA is critical for phospho-antibody blotting as milk contains phosphoproteins (caseins) that can increase non-specific background.[12]
-
-
Incubate the membrane with primary antibody (e.g., anti-p-MET, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash again 3x for 5 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels as a loading control, the membrane can be stripped and re-probed with antibodies against total MET and β-Actin.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of 6,8-Dimethyltriazolo[4,3-b]pyridazine on cell proliferation and viability over a longer time course.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
Expertise Note: The optimal seeding density ensures cells are in a logarithmic growth phase throughout the experiment and do not become over-confluent in the control wells.
-
-
Compound Treatment: Prepare a 2x concentration serial dilution of the inhibitor in culture medium. Remove the medium from the 96-well plate and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and "no-cell" blank wells. A typical final concentration range is 0.1 nM to 50 µM.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Trustworthiness Note: A 72-hour incubation is a standard duration that allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours at 37°C, or until the color in the control wells has developed sufficiently.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to determine the IC50 value.
-
Data Presentation and Interpretation
6.1. Western Blot Analysis
The primary output is an image of the blot. Densitometry analysis should be performed to quantify band intensities. The key metric is the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-MET / Total MET), which should then be normalized to the loading control (β-Actin) and expressed as a fold-change relative to the HGF-stimulated vehicle control.
6.2. IC50 Determination
The results from the cell viability assay and densitometry can be summarized to determine potency.
| Compound | Assay Type | Endpoint | IC50 (nM) |
| 6,8-Dimethyltriazolo[4,3-b]pyridazine | Western Blot | p-MET Inhibition | Example: 15.5 |
| 6,8-Dimethyltriazolo[4,3-b]pyridazine | Cell Viability | Anti-proliferation | Example: 85.2 |
| Crizotinib (Control) | Western Blot | p-MET Inhibition | Example: 12.1 |
| Crizotinib (Control) | Cell Viability | Anti-proliferation | Example: 60.7 |
| (Note: IC50 values are hypothetical examples for illustrative purposes.) |
Interpretation: A potent and specific MET inhibitor is expected to have a low nanomolar IC50 for p-MET inhibition. The IC50 for cell viability is typically higher, as a sustained inhibition of signaling is required to translate into an anti-proliferative effect over 72 hours. Comparing the results to a known control like Crizotinib validates the assay's performance.[9]
References
-
MDPI. (n.d.). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Retrieved from [Link]
-
Karger. (n.d.). Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). MET molecular mechanisms and therapies in lung cancer. Retrieved from [Link]
-
Portland Press. (n.d.). Targeting the hepatocyte growth factor/Met pathway in cancer. Retrieved from [Link]
-
MDPI. (n.d.). The MET Oncogene: An Update on Targeting Strategies. Retrieved from [Link]
-
Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Reaction Biology. (n.d.). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? Retrieved from [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Retrieved from [Link]
-
OncLive. (2021, June 23). MET Inhibitors Find Their Niche in NSCLC. Retrieved from [Link]
-
PubMed. (n.d.). C-MET inhibitors in the treatment of lung cancer. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MET Oncogene: An Update on Targeting Strategies | MDPI [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
Application of BAY-876 (a Dimethyltriazolopyridazine Derivative) in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Targeting the Warburg Effect with BAY-876
A hallmark of many cancer cells is their profound reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg. This metabolic reprogramming necessitates a high rate of glucose uptake to fuel rapid proliferation, survival, and biosynthesis. A key protein facilitating this heightened glucose import is the Glucose Transporter 1 (GLUT1).[1][2] Overexpression of GLUT1 is a common feature in a wide array of malignancies, including colorectal, ovarian, and breast cancers, and is often correlated with poor prognosis.[1][2] This dependency on GLUT1 presents a strategic vulnerability for therapeutic intervention.
BAY-876, a dimethyltriazolopyridazine derivative, has emerged as a potent and highly selective inhibitor of GLUT1.[3][4] With an IC50 in the low nanomolar range for GLUT1, it demonstrates significant selectivity over other glucose transporter isoforms, minimizing potential off-target effects.[3] By directly blocking the glucose transport function of GLUT1, BAY-876 effectively starves cancer cells of their primary fuel source. This leads to a cascade of downstream events including the inhibition of glycolysis, depletion of cellular ATP, induction of metabolic stress, and ultimately, apoptotic cell death.[1][2][5]
This technical guide provides an in-depth overview of the application of BAY-876 in cancer cell line studies. It details the underlying mechanism of action, provides validated, step-by-step protocols for key in vitro assays, and offers insights into the interpretation of results for researchers aiming to explore this promising anti-cancer agent.
Mechanism of Action: From GLUT1 Inhibition to Cell Death
The primary mechanism of BAY-876 is its direct and selective inhibition of the GLUT1 transporter.[1][3] This action initiates a series of cellular consequences that exploit the metabolic dependencies of cancer cells.
-
Reduced Glucose Uptake & Glycolysis Inhibition: By binding to GLUT1, BAY-876 physically obstructs the transport of glucose across the cell membrane. This directly limits the substrate for glycolysis, leading to a significant reduction in the glycolytic rate and the production of lactate.[1][6]
-
Energy Depletion (ATP Reduction): As glycolysis is a major source of ATP in cancer cells, its inhibition by BAY-876 leads to a drop in cellular energy levels.[1][6] This energy crisis can trigger the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[6]
-
Metabolic Stress and Increased ROS: The metabolic shift away from glycolysis can force cells to increase their reliance on mitochondrial respiration. This can be accompanied by an increase in reactive oxygen species (ROS) production, leading to oxidative stress and cellular damage.[2][7]
-
Induction of Apoptosis: The culmination of energy depletion, metabolic stress, and oxidative damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][7][8] This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[7]
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the central role of GLUT1 in cancer cell metabolism and the logical flow of events following its inhibition by BAY-876.
Caption: The Warburg Effect: GLUT1-mediated glucose uptake fueling cancer cell proliferation, and its inhibition by BAY-876.
Caption: Logical flow from BAY-876 target inhibition to the induction of apoptosis in cancer cells.
Quantitative Data Summary
The efficacy of BAY-876 can vary significantly between different cancer cell lines, largely dependent on their level of GLUT1 expression and glycolytic dependency.[9] Below is a summary of representative inhibitory concentrations (IC50) from in vitro studies.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |
| OVCAR-3 | Ovarian Cancer | MTT | 72 hours | ~60 nM | [6] |
| SKOV-3 | Ovarian Cancer | MTT | 72 hours | ~188 nM | [6] |
| COLO205 | Colorectal Cancer | MTS | 24 hours | ~4 nM | [7] |
| HCT116 | Colorectal Cancer | MTS | 24 hours | Sensitive | [7] |
| DLD1 | Colorectal Cancer | MTS | 24 hours | Sensitive | [7] |
| A2780 | Ovarian Cancer | MTT | 72 hours | Insensitive | [6] |
| Caco-2 | Colorectal Cancer | MTS | 24 hours | Insensitive | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell seeding density, assay type, and incubation time. It is crucial to determine the IC50 for your specific cell line of interest empirically.
Experimental Protocols
I. Preliminary Considerations
-
Cell Line Selection: Before initiating studies, it is critical to confirm GLUT1 expression in your chosen cell line(s). A simple Western blot is recommended. Cell lines with low or negligible GLUT1 expression, such as A2780 and Caco-2, are likely to be resistant to BAY-876 and can serve as excellent negative controls.[9]
-
Compound Preparation and Storage: BAY-876 is poorly soluble in aqueous solutions.[9] Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[9] Store this stock in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the DMSO stock into the culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[9]
II. Protocol: Cell Viability (MTS/MTT Assay)
This protocol assesses the effect of BAY-876 on the metabolic activity and proliferation of cancer cells.
A. Materials
-
96-well clear-bottom cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
BAY-876 DMSO stock solution
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT solution (5 mg/mL)
-
Microplate spectrophotometer
B. Procedure
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[7][9] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7][9]
-
Compound Treatment: Prepare serial dilutions of BAY-876 in complete medium from your DMSO stock. Remove the existing medium from the cells and add 100 µL of medium containing the desired final concentrations of BAY-876 or the vehicle control (DMSO).[10]
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 atmosphere.[7][9]
-
Reagent Addition: Add 20 µL of MTS reagent directly to each well.[7][9] Gently tap the plate to mix.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[10] The incubation time will depend on the metabolic rate of your cell line and should be optimized.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][9]
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the relative cell viability. Plot the results as percent viability versus drug concentration to calculate the IC50 value.
Experimental Workflow: In Vitro Validation of BAY-876
Caption: General workflow for the in vitro characterization of BAY-876's effects on cancer cell lines.
III. Protocol: Western Blot for Protein Expression
This protocol is used to detect changes in the protein levels of GLUT1, apoptosis markers (e.g., cleaved-PARP), and hypoxia-related factors (e.g., HIF-1α) following treatment with BAY-876.[7]
A. Materials
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-cleaved-PARP, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
B. Procedure
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of BAY-876 or vehicle control for 24 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[7]
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube. Sonicate briefly and then centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay according to the manufacturer's instructions.[9]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[9] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
IV. Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based protocol quantifies the extent of apoptosis and necrosis induced by BAY-876.
A. Materials
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
B. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.[7] Treat the cells with the indicated concentrations of BAY-876 or vehicle control for 48-72 hours.[7]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.[7]
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
BAY-876 represents a highly valuable chemical probe for investigating the role of glucose metabolism in cancer and serves as a promising candidate for a novel class of glycolysis-targeted anti-cancer agents.[6] The protocols outlined in this guide provide a robust framework for researchers to characterize the effects of BAY-876 in various cancer cell lines. By systematically evaluating its impact on cell viability, protein expression, and apoptotic pathways, investigators can elucidate cell line-specific responses and uncover potential mechanisms of sensitivity and resistance. Future studies may focus on synergistic combinations with other anti-cancer agents or exploring its efficacy in more complex in vivo models to further validate its therapeutic potential.[12]
References
- GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer.
- Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. MDPI.
- Cell line-specific responses to Bay-876 tre
- BAY-876 | GLUT1 Inhibitor | CAS 1799753-84-6. Selleck Chemicals.
- BAY-876 Blocks GLUT1, Triggers Cancer Cell De
- BAY-876 | GLUT1 Inhibitor. MedchemExpress.com.
- BAY-876: A Technical Guide to a Selective GLUT1 Inhibitor for Cancer Research. Benchchem.
- GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed.
- GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells.
- Application Notes and Protocols: Western Blot Analysis of GLUT1 Expression Following Bay-876 Tre
- Application Notes and Protocols for Flow Cytometry Analysis of Cells Tre
- Diaminobutoxy-substituted Isoflavonoid (DBI-1)
- Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism. PMC - NIH.
- BAY-876 Target Validation in Cancer Cells: An In-depth Technical Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioengineer.org [bioengineer.org]
- 6. mdpi.com [mdpi.com]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Inhibitory Activity of 6,8-Dimethyltriazolo[4,3-b]pyridazine: Methodologies for Enzymatic Assessment
An Application Guide for Researchers
Part 1: Foundational Concepts in Enzymatic Inhibition
Before embarking on experimental work, it is crucial to understand the principles that govern the interaction between an enzyme and its inhibitor. This knowledge informs assay design, data interpretation, and the overall strategy for characterizing a compound.
The Essence of Enzyme Kinetics
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[1] By measuring how reaction rates change in response to varying conditions (like substrate or inhibitor concentrations), we can elucidate an enzyme's catalytic mechanism and how a compound modulates its activity.[1][2] A key concept is the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[3] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[3] For drug discovery, assays are typically run under initial velocity conditions with substrate concentrations at or below the Km value to ensure sensitive detection of competitive inhibitors.[4]
Defining Potency: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency. It is the concentration of a compound required to reduce the activity of a specific enzyme by 50%.[5] It is determined by performing a dose-response experiment where the enzyme's activity is measured across a range of inhibitor concentrations.[6] The resulting data is plotted to generate a sigmoidal curve, from which the IC50 value is derived.[5][6]
Understanding the Mechanism of Action (MOA)
Beyond potency, it is vital to understand how a compound inhibits an enzyme. The mechanism of action (MOA) describes the mode of binding. The most common types of reversible inhibition are:[7]
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not change Vmax.[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. It reduces the apparent Vmax but does not change Km.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product. This mode reduces both the apparent Vmax and Km.[7]
For kinase inhibitors, determining if a compound is ATP-competitive is a critical step, as this is a common mechanism for this class of drugs.[8] MOA studies provide this deeper insight, which is essential for lead optimization and understanding potential off-target effects.
Part 2: Selecting the Right Assay Platform
Several robust technologies are available for measuring kinase activity. The choice often depends on the specific kinase, available reagents, and throughput requirements. Most platforms are homogeneous "mix-and-read" assays, making them amenable to high-throughput screening (HTS).[9]
Assay Technology Overview
| Technology Platform | Principle | Signal Detected | Key Advantages |
| Luminescence-Based | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which drives a luciferase-luciferin reaction.[10][11] | Luminescence (Light) | Universal for any ADP-generating enzyme, high sensitivity, wide dynamic range.[12] |
| TR-FRET | Uses a matched pair of antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor. One antibody recognizes the substrate, and the other recognizes the phosphorylated product. Phosphorylation brings the fluorophores into close proximity, enabling Förster Resonance Energy Transfer.[13][14] | Time-Resolved Fluorescence | Homogeneous, robust, reduces background from prompt fluorescence, flexible.[9][15] |
| Mobility-Shift | A fluorescently labeled peptide substrate is separated from the phosphorylated product based on changes in electrophoretic mobility in a microfluidic chip.[16][17] | Fluorescence | Direct measurement of substrate and product, low false-positive rate, suitable for real-time kinetics.[17][18] |
General Experimental Workflow
The process for assessing an inhibitor follows a logical progression from initial potency determination to more detailed mechanistic studies.
Caption: General workflow for inhibitor characterization.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for determining the IC50 value of 6,8-Dimethyltriazolo[4,3-b]pyridazine using two common, commercially available assay platforms.
Protocol 1: IC50 Determination using the ADP-Glo™ Luminescence Assay
The ADP-Glo™ Kinase Assay is a universal, two-step method that measures kinase activity by quantifying ADP production.[10] First, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[11]
Materials:
-
Kinase of interest (e.g., c-Met)
-
Kinase-specific peptide substrate and cofactors
-
6,8-Dimethyltriazolo[4,3-b]pyridazine (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[19]
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6,8-Dimethyltriazolo[4,3-b]pyridazine in DMSO, starting at a top concentration of 1 mM. This will create a final assay concentration range from ~10 µM to 0.5 nM.
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution. This solution should contain the kinase and substrate at concentrations optimized to be at or near their Km values.
-
Add 25 nL of the serially diluted compound or controls (DMSO for 0% inhibition, Staurosporine for 100% inhibition).
-
Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution. The final ATP concentration should be at its Km for the kinase.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
First Detection Step (ATP Depletion):
-
Second Detection Step (ADP to ATP Conversion & Signal Generation):
-
Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[20]
Protocol 2: IC50 Determination using an HTRF® TR-FRET Assay
This protocol uses the HTRF® KinEASE platform, which employs a universal biotinylated peptide substrate and a phosphospecific antibody.[21]
Materials:
-
Kinase of interest
-
HTRF® KinEASE-STK Substrate 1 (or other appropriate substrate)
-
HTRF® Detection Reagents: STK Antibody-Eu(K) and Streptavidin-XL665
-
6,8-Dimethyltriazolo[4,3-b]pyridazine (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 1.
-
Kinase Reaction Setup (10 µL volume):
-
Add 2 µL of the appropriate HTRF® substrate.
-
Add 4 µL of test compound/controls.
-
Add 2 µL of the kinase enzyme solution.
-
Initiate the reaction by adding 2 µL of ATP solution.[21]
-
-
Incubation: Incubate the reaction at 37°C for the optimized reaction time (e.g., 20 minutes).[21]
-
Detection Step:
-
Stop the reaction by adding 10 µL of the premixed HTRF® detection reagents (containing EDTA, anti-phospho-Eu(K) antibody, and Streptavidin-XL665).[21]
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data to calculate % Inhibition as described in Protocol 1.
-
Plot the % Inhibition against the log of inhibitor concentration and fit the curve to determine the IC50.
Part 4: Advanced Characterization - Mechanism of Action Studies
After determining potency, the next logical step is to investigate the mechanism of inhibition. A common and critical experiment for kinase inhibitors is to determine if they are competitive with the enzyme's universal co-substrate, ATP.
Caption: Workflow for determining ATP-competitiveness.
Protocol 3: Determining ATP-Competitiveness
This experiment involves measuring the inhibitor's IC50 value at two different ATP concentrations: one at or near the Km of ATP, and a second at a saturating concentration (typically 10-fold to 100-fold above Km).[5] A significant increase (rightward shift) in the IC50 value at the high ATP concentration indicates that the inhibitor competes with ATP for the same binding site.[7]
Procedure:
-
Experimental Setup: Use the same assay platform and general procedure as for the initial IC50 determination (e.g., ADP-Glo™). Prepare two sets of assay plates.
-
Plate 1 (Low ATP): Perform a full 10-point IC50 dose-response curve for 6,8-Dimethyltriazolo[4,3-b]pyridazine using an ATP concentration equal to the known Km value for the kinase.
-
Plate 2 (High ATP): Perform an identical IC50 dose-response curve, but use an ATP concentration that is significantly higher (e.g., 10x Km or a standard high concentration like 1 mM).[22]
-
Data Analysis:
-
Calculate the IC50 value from both experiments independently, as described previously.
-
Compare the two IC50 values.
-
Interpretation of Results:
-
ATP-Competitive Inhibitor: A significant rightward shift in the IC50 curve and a corresponding increase in the IC50 value (e.g., >10-fold) at the high ATP concentration strongly suggests an ATP-competitive mechanism of action.
-
Non-competitive/Uncompetitive Inhibitor: Little to no change in the IC50 value between the low and high ATP conditions suggests a mechanism that is not competitive with ATP.
This systematic approach, moving from potency screening to mechanistic studies, provides a robust framework for characterizing novel enzyme inhibitors like 6,8-Dimethyltriazolo[4,3-b]pyridazine, generating the critical data needed for successful drug development programs.
References
-
Zhang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][23]
-
Zheng, W., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology. Available at: [Link][13]
-
Zuck, P., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Technology Note. Available at: [Link][9]
-
Norman, M. H., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. Journal of Medicinal Chemistry. Available at: [Link][24]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link][12]
-
ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays... Available at: [Link][14]
-
Cui, J. J., et al. (2011). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry. Available at: [Link][25]
-
Lee, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. Available at: [Link][26]
-
Norman, M. H., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PMC. Available at: [Link][8]
-
Zhang, J. H. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery. Available at: [Link][15]
-
PubChem. Mobility-Shift kinase assay. Available at: [Link][16]
-
Fesenko, E. E., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules. Available at: [Link][27]
-
Nanosyn. Technology - Mobility Shift Assays. Available at: [Link][17]
-
Online Biology Notes. Biochemistry Enzyme kinetics. Available at: [Link][3]
-
National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Available at: [Link][7]
-
Goral, V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link][28]
-
Biobide. What is an Inhibition Assay?. Available at: [Link][29]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link][30]
-
Confluence Discovery Technologies. Caliper Microfluidics TECHNICAL BRIEF. Available at: [Link][18]
-
National Center for Biotechnology Information. Assay Guidance Manual - Basics of Enzymatic Assays for HTS. Available at: [Link][4]
-
JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity Protocol Preview. Available at: [Link][31]
-
ResearchGate. Enzyme Kinetics and Mechanisms. Available at: [Link][32]
-
Amewu, R. K., et al. (2022). Molecular docking, design, synthesis and in vitro analysis identify[10][23][13]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. RSC Medicinal Chemistry. Available at: [Link][33]
-
Bercovici, M., et al. (2010). CONCENTRATION ENHANCED MOBILITY-SHIFT ASSAY WITH APPLICATIONS TO APTAMER-BASED BIOMARKER DETECTION AND KINASE PROFILING. MicroTAS 2010. Available at: [Link][34]
-
Biology LibreTexts. 5.4: Enzyme Kinetics. Available at: [Link][2]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][35]
-
ResearchGate. How to calculate IC50 from the calculated concentration of unknown samples?. Available at: [Link][20]
-
El-Damasy, A. K., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Scientific Reports. Available at: [Link][36]
-
El-Damasy, A. K., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC. Available at: [Link][37]
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[10][23][13]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link][38]
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. biochem.du.ac.in [biochem.du.ac.in]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. AID 1257934 - Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. The off-chip incubation mobility-shift kinase assay uses a microfluidic chip to measure the conversion of a fluorescent peptide substrate to a phosphorylated product. The reaction mixture, from a microtiter plate well, is introduced through a capillary sipper onto the chip, where the nonphosphorylated substrate and phosphorylated product are separated by electrophoresis and detected via laser induced fluorescence. The signature of the fluorescence signal over time reveals the extent of the reaction. The phosphorylated product migrates through the chip faster than the non-phosphorylated substrate, and signals from the two forms of the peptide appear as distinct peaks. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Technology [nanosyn.com]
- 18. confluencediscovery.com [confluencediscovery.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 23. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations | MDPI [mdpi.com]
- 28. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. blog.biobide.com [blog.biobide.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. youtube.com [youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. Molecular docking, design, synthesis and in vitro analysis identify [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. rsc.org [rsc.org]
- 35. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 6,8-Dimethyltriazolo[4,3-b]pyridazine
Authored by: Gemini, Senior Application Scientist
Abstract: The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with a representative compound, 6,8-Dimethyltriazolo[4,3-b]pyridazine. We will explore the theoretical underpinnings of molecular docking, provide detailed, field-proven protocols for ligand and target preparation, and outline the execution and analysis of docking simulations. The primary targets selected for this guide, c-Met and Pim-1 kinases, are based on established literature demonstrating the inhibitory potential of this scaffold against these therapeutically relevant cancer targets.[1][3][6][7]
Introduction: The Convergence of a Privileged Scaffold and In Silico Screening
The[1][2][3]triazolo[4,3-b]pyridazine core is a rigid, planar heterocyclic system that has proven to be a versatile template for designing inhibitors of various protein families, including kinases, bromodomains, and tankyrases.[4][8][9] Its ability to engage in critical hydrogen bonding and hydrophobic interactions within ATP-binding pockets has made it a focal point of drug discovery efforts, particularly in oncology.[1][7]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[10][11][12] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries, elucidation of binding mechanisms at an atomic level, and prioritization of compounds for synthesis and experimental validation.[11][13]
This guide details the process of docking 6,8-Dimethyltriazolo[4,3-b]pyridazine into the active sites of two well-validated cancer targets: c-Met and Pim-1 kinases.
Section 1: Scientific Rationale and Target Selection
Expertise Insight: The choice of a biological target is the most critical first step in a docking campaign. It must be based on a strong biological hypothesis. The triazolo[4,3-b]pyridazine scaffold has been repeatedly shown to have an affinity for the ATP-binding site of various kinases.
-
c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a key driver of cell proliferation, migration, and invasion. Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target.[1][7]
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that positively regulates cell cycle progression and is overexpressed in various hematological and solid tumors.[1][7][8]
Recent studies have successfully developed dual c-Met/Pim-1 inhibitors based on the triazolo[4,3-b]pyridazine scaffold, demonstrating significant antitumor activity.[1][3][6] This provides a strong, evidence-based rationale for selecting these two proteins as target receptors for our docking study.
Section 2: The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulations fundamentally consist of two interconnected components: a sampling algorithm and a scoring function .
-
Sampling Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom. Common algorithms include genetic algorithms (e.g., in GOLD), Monte Carlo methods (e.g., in AutoDock), and incremental construction (e.g., in FlexX).[10][14]
-
Scoring Function: For each generated pose, a scoring function calculates an estimate of the binding affinity or free energy of binding. This score is used to rank the different poses, with the lowest energy score typically representing the most favorable predicted binding mode.
The overarching goal is for the sampling algorithm to successfully identify the experimentally observed binding mode (the "native pose") and for the scoring function to rank this pose as the most favorable.[10]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. [PDF] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking Analysis: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 14. Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes & Protocols: Development of Drug Delivery Systems for Triazolopyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Triazolopyridazine Compounds
Triazolopyridazines are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This unique scaffold, fusing triazole and pyridine rings, serves as a cornerstone for various pharmacologically active agents, including approved drugs like the antidepressant Trazodone and the oncology therapeutic Tucatinib.[2][3] The therapeutic landscape for triazolopyridazine derivatives is broad, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4]
Despite their therapeutic promise, many triazolopyridazine compounds face a significant hurdle in clinical development: poor physicochemical properties.[5][6] Often characterized by low aqueous solubility and permeability, these molecules can suffer from poor absorption, low bioavailability, and rapid metabolism, which limits their efficacy when administered conventionally.[7] Advanced drug delivery systems offer a transformative solution, capable of overcoming these challenges by encapsulating the active pharmaceutical ingredient (API) in a nanocarrier. These systems can enhance solubility, protect the drug from degradation, and improve its pharmacokinetic profile.[8][9][10][11]
This guide provides a comprehensive framework for the rational design, formulation, and characterization of nanoparticle-based drug delivery systems tailored for triazolopyridazine compounds. We will focus on polymeric micelles as a primary example, given their suitability for solubilizing poorly soluble drugs.[8][9][10][11]
Part 1: Pre-Formulation Assessment & System Selection
A successful formulation begins with a thorough understanding of the API. Before selecting a delivery system, a rigorous pre-formulation assessment of the specific triazolopyridazine compound is essential.
1.1. Critical Physicochemical Characterization of the Triazolopyridazine API
The goal of this stage is to identify the specific challenges the drug delivery system must overcome.
| Parameter | Method(s) | Rationale & Significance |
| Aqueous Solubility | Shake-flask method in various buffers (e.g., pH 1.2, 6.8, 7.4) | Determines the extent of the solubility challenge. Data informs the choice of encapsulation strategy (e.g., systems for hydrophobic vs. hydrophilic drugs). |
| LogP (Octanol/Water Partition Coefficient) | HPLC, Shake-flask method | Quantifies the hydrophobicity of the compound. A high LogP value suggests strong partitioning into the hydrophobic core of a nanocarrier like a micelle or solid lipid nanoparticle.[12] |
| Molecular Weight | Mass Spectrometry | Influences drug loading capacity and diffusion rates from the carrier. Most triazolopyridazine derivatives fall within a range suitable for oral drugs.[5] |
| pKa | Potentiometric titration, UV-Vis Spectroscopy | Identifies ionizable groups, which can affect solubility at different physiological pHs and influence interactions with charged polymers or lipids. |
| Crystalline Structure & Polymorphism | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | The crystalline state affects both solubility and dissolution rate. Amorphous forms are often more soluble but may be less stable. |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) with HPLC analysis | Assesses the drug's susceptibility to degradation. The delivery system must protect the API from these conditions. |
1.2. Rationale for Selecting a Delivery System
Based on the pre-formulation data, a suitable nanocarrier can be selected. Triazolopyridazines are often hydrophobic (high LogP, low aqueous solubility), making systems with a hydrophobic core ideal.
-
Polymeric Micelles : Formed by the self-assembly of amphiphilic block copolymers, these systems have a hydrophobic core to encapsulate the drug and a hydrophilic shell that ensures stability in aqueous environments.[8][9][13] They are particularly effective for improving the solubility and circulation time of poorly soluble drugs.[8][10][11]
-
Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) : These consist of a solid lipid core stabilized by surfactants.[7][14] They are excellent for enhancing oral bioavailability of hydrophobic drugs and can offer controlled release.[7][15][16]
-
Liposomes : Vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophobic drugs within the bilayer and hydrophilic drugs in the aqueous core.[17]
For this guide, we will proceed with Polymeric Micelles as the exemplary system due to their straightforward preparation and high capacity for solubilizing hydrophobic small molecules.
Part 2: Formulation Protocol - Polymeric Micelles
This section details the preparation of triazolopyridazine-loaded polymeric micelles using the emulsification-solvent evaporation method, a widely used and robust technique.[18][19][20]
2.1. Principle of Emulsification-Solvent Evaporation
The core principle involves dissolving the polymer and the hydrophobic drug in a volatile organic solvent, which is then emulsified in an aqueous phase to form nanodroplets. The subsequent evaporation of the organic solvent causes the polymer to precipitate and self-assemble around the drug, forming solid nanoparticles.[18][19][21]
Diagram: Emulsification-Solvent Evaporation Workflow
Caption: Workflow for nanoparticle synthesis via emulsification-solvent evaporation.
2.2. Detailed Step-by-Step Protocol
Materials & Reagents:
-
Triazolopyridazine Compound (API)
-
Amphiphilic block copolymer (e.g., Poly(lactic-co-glycolic acid)-Poly(ethylene glycol), PLGA-PEG)
-
Volatile Organic Solvent (e.g., Dichloromethane (DCM) or Acetone, HPLC grade)
-
Aqueous Phase (Milli-Q or deionized water)
-
Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA) or Poloxamer 188)
Protocol:
-
Preparation of the Organic Phase:
-
Accurately weigh 100 mg of PLGA-PEG and 10 mg of the triazolopyridazine compound.
-
Dissolve both components in 5 mL of DCM in a glass vial.
-
Scientist's Note: The drug-to-polymer ratio is a critical parameter that influences drug loading and particle stability. This 1:10 ratio is a common starting point and should be optimized.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.
-
Dissolve the PVA completely using a magnetic stirrer. This may require gentle heating.
-
Scientist's Note: The surfactant concentration affects the final particle size. Higher concentrations generally lead to smaller particles but can be more difficult to remove later.[19]
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm) using a high-shear homogenizer for 5 minutes. Alternatively, use a probe sonicator.
-
Perform this step in an ice bath to minimize solvent evaporation and heat-induced degradation.
-
Rationale: This step creates a fine oil-in-water (O/W) emulsion, where the organic phase containing the drug and polymer is dispersed as nanodroplets. The droplet size here largely determines the final nanoparticle size.[19]
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature (e.g., 300 rpm) for 3-4 hours under a fume hood.[20] A rotary evaporator at reduced pressure can also be used to accelerate this step.[21][22]
-
Rationale: As the volatile organic solvent (DCM) evaporates from the nanodroplets, the polymer becomes insoluble in the aqueous phase and precipitates, encapsulating the drug in the process to form solid nanoparticles.
-
-
Nanoparticle Harvesting and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains excess PVA and any unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water by vortexing or brief sonication.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.
-
Rationale: This purification is crucial as residual surfactant can be cytotoxic and interfere with characterization and in vitro assays.
-
-
Final Formulation and Storage:
-
Resuspend the final washed pellet in a suitable buffer (e.g., PBS pH 7.4) or deionized water.
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) to form a stable powder.
-
Store the aqueous suspension at 4°C or the lyophilized powder at -20°C.
-
Part 3: Characterization and Quality Control
Thorough characterization is a self-validating step to ensure the formulation meets the required specifications for size, stability, and drug content.
3.1. Size, Polydispersity, and Surface Charge
| Parameter | Method | Principle & Interpretation |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | DLS measures the hydrodynamic diameter of the particles in suspension. An ideal size for systemic delivery is typically below 200 nm to leverage the Enhanced Permeability and Retention (EPR) effect in tumors.[23] The PDI indicates the breadth of the size distribution; a value < 0.3 suggests a monodisperse and homogenous population.[23][24] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles. A zeta potential with an absolute value > 30 mV (either positive or negative) generally indicates good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[23][25] |
3.2. Protocol: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol determines how much drug was successfully encapsulated within the nanoparticles.
Principle: The total amount of drug used in the formulation is known. By measuring the amount of unencapsulated (free) drug in the supernatant after centrifugation, the amount of encapsulated drug can be calculated by subtraction. A validated High-Performance Liquid Chromatography (HPLC) method is required for accurate drug quantification.[12][26][27][28]
Protocol:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the pure triazolopyridazine compound in a suitable solvent (e.g., acetonitrile:water).[26]
-
Create a series of standard solutions of known concentrations (e.g., 1-50 µg/mL).[12]
-
Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.
-
-
Quantify Free Drug:
-
During the harvesting step (Protocol 2.2, Step 5), collect the supernatant from the first centrifugation.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Determine the concentration of the free drug using the calibration curve.
-
-
Calculate EE and DL:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] * 100 This value represents the percentage of the initial drug that was successfully encapsulated.[29]
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100 This value represents the weight percentage of the drug relative to the total mass of the nanoparticle.
-
Part 4: In Vitro Performance Evaluation
4.1. Protocol: In Vitro Drug Release Study
This assay simulates the release of the drug from the nanoparticles into a physiological environment over time. The dialysis bag method is a common and effective technique.[30][31][32]
Diagram: In Vitro Drug Release Setup (Dialysis Method)
Caption: Diagram of an in vitro drug release experiment using the dialysis method.
Protocol:
-
Prepare the Dialysis Setup:
-
Hydrate a dialysis membrane (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions. The molecular weight cut-off (MWCO) must be large enough to allow free passage of the released drug but small enough to retain the nanoparticles.[30]
-
Pipette a known amount (e.g., 1 mL) of the triazolopyridazine-loaded nanoparticle suspension into the dialysis bag and seal both ends securely.
-
-
Conduct the Release Study:
-
Place the sealed dialysis bag into a beaker containing 100 mL of release medium (e.g., PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions for a hydrophobic drug).[30][33]
-
Place the beaker in a shaking water bath or on a magnetic stirrer set to 37°C and a constant speed (e.g., 100 rpm).[32]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[31]
-
-
Analyze and Plot Data:
-
Quantify the concentration of the triazolopyridazine compound in each aliquot using the validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative % drug release versus time to generate the release profile.
-
4.2. Protocol: Cell Viability (Cytotoxicity) Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and the cytotoxicity of the formulation.[34][35]
Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., a relevant cancer cell line for an oncology drug) into a 96-well plate at a density of 5,000-10,000 cells/well.[36]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the free triazolopyridazine compound, the drug-loaded nanoparticles, and the "empty" (placebo) nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Include untreated cells as a negative control.[34]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Scientist's Note: It is crucial to run controls for potential nanoparticle interference. Nanoparticles can sometimes interact with the MTT reagent or absorb light at the measurement wavelength, leading to inaccurate results.[34][37] Always test empty nanoparticles to assess the carrier's intrinsic toxicity.
-
References
-
Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central.[Link]
-
Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PubMed Central.[Link]
-
Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids. PubMed Central.[Link]
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. PubMed Central.[Link]
-
Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval. Bohrium.[Link]
-
Solvent evaporation method of preparation for nanoparticles. ResearchGate.[Link]
-
Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval. PubMed.[Link]
-
Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Kinam Park.[Link]
-
Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. ScienceScholar.[Link]
-
Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Taylor & Francis Online.[Link]
-
Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers. PubMed.[Link]
-
Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers.[Link]
-
Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org.[Link]
-
Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line. BioMed Research International.[Link]
-
Application of Light Scattering Techniques to Nanoparticle Characterization and Development. PubMed Central.[Link]
-
Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. National Institutes of Health.[Link]
-
Dialysis membrane methods for in vitro drug release test of particulate... ResearchGate.[Link]
-
3.5. Cytotoxicity Assay. Bio-protocol.[Link]
-
Physicochemical characterization of drug nanocarriers. PubMed Central.[Link]
-
Formulation Considerations and Applications of Solid Lipid Nanoparticles. MDPI.[Link]
-
Particle size distribution and zeta potential analysis by DLS study. Notes. ResearchGate.[Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI.[Link]
-
A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. SciELO.[Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. PubMed Central.[Link]
-
Drug loading and encapsulation efficiency values determined by the HPLC method. ResearchGate.[Link]
-
Zeta potential analysis of loaded and unloaded nanoparticles in (a) PBS... ResearchGate.[Link]
-
Triazolopyridine. Wikipedia.[Link]
-
An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. National Institutes of Health.[Link]
-
Experimental considerations on the cytotoxicity of nanoparticles. PubMed Central.[Link]
-
The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. SciSpace.[Link]
-
How can I do MTT assay using nanoparticles? ResearchGate.[Link]
-
Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. Ascendia Pharma.[Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI.[Link]
-
HPLC Method development and validation for Nano drug delivery system. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. PubMed Central.[Link]
-
Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug. ResearchGate.[Link]
-
Formulation of solid lipid nanoparticles and their applications. SciSpace by Typeset.[Link]
-
Physicochemical properties of the studied compounds. ResearchGate.[Link]
-
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. IntechOpen.[Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed.[Link]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. scispace.com [scispace.com]
- 17. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 18. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kinampark.com [kinampark.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. sciencescholar.us [sciencescholar.us]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijprajournal.com [ijprajournal.com]
- 28. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bio-protocol.org [bio-protocol.org]
- 37. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dimethyltriazolo[4,3-b]pyridazine
Welcome to the technical support center for the synthesis of 6,8-Dimethyltriazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction
The synthesis of 6,8-Dimethyltriazolo[4,3-b]pyridazine is a multi-step process that, while based on established chemical principles, can present several challenges that may impact yield and purity. This guide is structured around a common and logical synthetic route, which involves the initial formation of a hydrazinylpyridazine intermediate followed by cyclization to form the fused triazole ring system. We will delve into the critical parameters of each step, offering explanations for why certain experimental choices are made and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing the 6,8-Dimethyltriazolo[4,3-b]pyridazine core?
A1: The most common and direct approach involves a two-step synthesis. The first step is a nucleophilic aromatic substitution reaction where 3-chloro-4,6-dimethylpyridazine is reacted with hydrazine hydrate to form 3-hydrazino-4,6-dimethylpyridazine. The second step is the cyclization of this intermediate using a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the triazole ring.
Q2: Why is the choice of solvent critical in the first step (hydrazinolysis)?
A2: The solvent plays a crucial role in solubilizing the starting materials and influencing the reaction rate. A polar protic solvent like ethanol or n-butanol is often preferred as it can solvate both the chloropyridazine and hydrazine hydrate, facilitating the reaction. The choice of solvent can also affect the reaction temperature, which is a key parameter to control for minimizing side reactions.
Q3: What are the primary side products I should be aware of during the synthesis?
A3: In the first step, incomplete reaction can leave unreacted starting material. Over-reaction or the presence of impurities could lead to the formation of di-substituted pyridazines or other undesired products. In the cyclization step, improper reaction conditions can lead to the formation of isomeric byproducts or incomplete cyclization, resulting in a mixture of the desired product and the hydrazinyl intermediate.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of both reaction steps. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q5: What are the best practices for purifying the final 6,8-Dimethyltriazolo[4,3-b]pyridazine product?
A5: The purification method will depend on the nature of the impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for removing minor impurities and obtaining a crystalline product. If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is a reliable method for achieving high purity.
Troubleshooting Guide
Step 1: Synthesis of 3-hydrazino-4,6-dimethylpyridazine
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Conversion of 3-chloro-4,6-dimethylpyridazine | 1. Insufficient reaction temperature. 2. Poor quality of hydrazine hydrate (e.g., low concentration). 3. Inadequate reaction time. | 1. Increase the reaction temperature by refluxing in a higher boiling solvent like n-butanol. 2. Use fresh, high-purity hydrazine hydrate. Consider using anhydrous hydrazine with appropriate safety precautions. 3. Extend the reaction time and monitor progress by TLC until the starting material is consumed. |
| Formation of Multiple Products (Observed by TLC/LC-MS) | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and prolong the reaction time. 2. Ensure the purity of the starting 3-chloro-4,6-dimethylpyridazine through recrystallization or chromatography before use. |
| Difficulty in Isolating the Product | 1. The product may be highly soluble in the reaction solvent. 2. The product may have precipitated out with impurities. | 1. After the reaction, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure. 2. If the precipitate is impure, dissolve it in a suitable solvent and recrystallize. |
Step 2: Cyclization to 6,8-Dimethyltriazolo[4,3-b]pyridazine
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete Cyclization | 1. Insufficient amount of cyclizing agent (e.g., formic acid). 2. Reaction temperature is too low or reaction time is too short. 3. Presence of water in the reaction mixture can hinder the cyclization. | 1. Use a slight excess of the cyclizing agent. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. 3. If using a reagent sensitive to water (like triethyl orthoformate), ensure all glassware is dry and use anhydrous solvents. |
| Low Yield of the Final Product | 1. Degradation of the product under harsh acidic or high-temperature conditions. 2. Loss of product during work-up and purification. | 1. Optimize the reaction conditions by trying milder cyclizing agents or lower temperatures. 2. During work-up, ensure the pH is adjusted carefully to precipitate the product. Use a minimal amount of solvent for recrystallization to maximize recovery. |
| Product is an intractable oil or difficult to crystallize | 1. Presence of residual solvent or impurities. | 1. Ensure all solvent is removed under high vacuum. Attempt purification by column chromatography. If an oil persists, try triturating with a non-polar solvent like hexanes or pentane to induce solidification. |
Experimental Protocols
Protocol 1: Synthesis of 3-hydrazino-4,6-dimethylpyridazine
-
To a solution of 3-chloro-4,6-dimethylpyridazine (1.0 eq) in ethanol (10 mL/g of starting material), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 3-hydrazino-4,6-dimethylpyridazine.
Protocol 2: Synthesis of 6,8-Dimethyltriazolo[4,3-b]pyridazine
-
Suspend 3-hydrazino-4,6-dimethylpyridazine (1.0 eq) in formic acid (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6,8-Dimethyltriazolo[4,3-b]pyridazine.
Visualizing the Workflow
Caption: Synthetic workflow for 6,8-Dimethyltriazolo[4,3-b]pyridazine.
Mechanistic Insight
The formation of the triazole ring in the second step proceeds through a well-established mechanism. The hydrazinyl group of the intermediate acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization and dehydration sequence to yield the aromatic triazolo[4,3-b]pyridazine ring system. Understanding this mechanism is key to troubleshooting issues related to the cyclization step.
Caption: Simplified mechanism of the cyclization step.
References
While a direct synthetic procedure for 6,8-Dimethyltriazolo[4,3-b]pyridazine was not found in the immediate search, the principles and troubleshooting steps are based on general knowledge of heterocyclic chemistry and analogous syntheses reported in the literature.
-
General Synthesis of Triazolo[4,3-b]pyridazines: For examples of similar synthetic strategies, refer to publications detailing the synthesis of substituted triazolo[4,3-b]pyridazine derivatives. These can provide context for reaction conditions and potential challenges. A relevant example can be found in the synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine.[1]
- Nucleophilic Aromatic Substitution: The reaction of chloropyridazines with nucleophiles like hydrazine is a fundamental reaction in heterocyclic chemistry. For a deeper understanding of this reaction class, standard organic chemistry textbooks and review articles on pyridazine chemistry are recommended.
- Cyclization Reactions in Heterocyclic Synthesis: The formation of the triazole ring is a type of cyclization reaction. Literature on the synthesis of 1,2,4-triazoles provides a wealth of information on different cyclizing agents and conditions.
Sources
optimizing reaction conditions for the functionalization of the triazolopyridazine ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of the triazolopyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this privileged heterocyclic system. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: The Triazolopyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticonvulsant and anticancer properties.[4][5] Its rigid, planar structure and array of nitrogen atoms make it an excellent pharmacophore for establishing key interactions with biological targets. However, these same electronic features present unique challenges for synthetic functionalization. The presence of multiple nitrogen atoms can lead to issues with catalyst inhibition, poor regioselectivity, and substrate instability under harsh conditions.[6][7]
This guide provides a framework for tackling the most common functionalization reactions, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Part 1: Core Functionalization Strategies & Protocols
We will focus on three primary methods for introducing diversity onto the triazolopyridazine core: Palladium-Catalyzed Direct C-H Arylation, Suzuki-Miyaura Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Direct C-H Arylation
Direct C-H functionalization is a powerful, atom-economical strategy for forging C-C bonds without pre-functionalization. For electron-deficient heterocycles like triazolopyridazine, palladium catalysis is the premier method.[8] The primary challenge lies in controlling regioselectivity and overcoming catalyst inhibition by the Lewis basic nitrogen atoms.[7]
The generally accepted mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is often favored for electron-deficient C-H bonds.[9][10]
Experimental Protocol: C-H Arylation of a Generic Triazolopyridazine
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the triazolopyridazine substrate (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%).[9]
-
Reagent Addition: Add the aryl bromide (1.5-3.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMAc) to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers should be washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Table 1: Optimization Parameters for C-H Arylation
| Parameter | Common Options | Rationale & Expert Insights |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a versatile and common choice. For challenging substrates, pre-catalysts with bulky, electron-rich ligands may be necessary.[11] |
| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos | Simple PPh₃ is a good starting point.[9] Bulky biaryl phosphine ligands (XPhos, SPhos) can promote reductive elimination and prevent catalyst dimerization. |
| Base | K₂CO₃, Cs₂CO₃, KOAc, PivOH (additive) | A non-nucleophilic inorganic base is crucial. K₂CO₃ is standard. Pivalic acid (PivOH) can act as a proton shuttle in the CMD step, accelerating the reaction.[10] |
| Solvent | Toluene, Dioxane, DMAc, NMP | Toluene is a good non-polar starting point. Polar aprotic solvents like DMAc or NMP can improve substrate solubility but may require higher temperatures.[8] |
| Temperature | 100 - 140 °C | C-H activation is typically the rate-limiting step and requires thermal energy. Start around 110 °C and increase if no reaction is observed. |
Suzuki-Miyaura Cross-Coupling
For substrates that are pre-functionalized with a halide or triflate, the Suzuki-Miyaura coupling is a highly reliable method for installing aryl or heteroaryl groups. Its key advantages are mild reaction conditions, high functional group tolerance, and the low toxicity of boronic acid reagents.[12]
Experimental Protocol: Suzuki Coupling of a Halo-Triazolopyridazine
-
Preparation: To a round-bottom flask, add the halo-triazolopyridazine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water. The water is crucial for the mechanism.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere with stirring.
-
Monitoring & Work-up: Follow the same procedure as for C-H arylation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine portion of the scaffold makes it susceptible to SNAr, especially if a good leaving group (like a halogen) is present at a position activated by the ring nitrogens (ortho or para).[13][14] Recent studies suggest many SNAr reactions proceed through a concerted mechanism rather than a discrete Meisenheimer complex, particularly with less-stabilized systems.[15][16]
Experimental Protocol: SNAr on a Chloro-Triazolopyridazine
-
Reagent Setup: In a sealed vial, dissolve the chloro-triazolopyridazine (1.0 equiv.) and the nucleophile (e.g., an amine, thiol, or alcohol, 1.5-2.0 equiv.) in a polar aprotic solvent like DMSO, DMF, or NMP.
-
Base Addition: If the nucleophile is not basic enough (e.g., an alcohol), add a non-nucleophilic base like K₂CO₃ or DIPEA (1.5 equiv.) to facilitate the reaction.
-
Reaction: Heat the reaction mixture, typically between 80 °C and 150 °C, depending on the nucleophile's reactivity. Microwave heating can significantly shorten reaction times.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, dilute the reaction with water to precipitate the product or to allow for extraction with an organic solvent like ethyl acetate. Wash thoroughly to remove the high-boiling point solvent.
-
Purification: Purify by column chromatography or recrystallization.
Part 2: Troubleshooting Guide & FAQs
Even with optimized protocols, challenges are common. This section addresses the most frequent issues in a question-and-answer format.
Troubleshooting Q&A
Q1: My C-H arylation reaction shows no conversion, or the starting material is consumed with no desired product formed. What are the likely causes?
A1: This is a classic issue often traced back to catalyst deactivation or incorrect reaction parameters.
-
Cause 1: Catalyst Inhibition/Deactivation. The triazolopyridazine core's nitrogen lone pairs can act as ligands, coordinating to the palladium center and shutting down the catalytic cycle.[7] Oxygen can also irreversibly oxidize the active Pd(0) species.
-
Solution:
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and use a well-sealed reaction vessel under a positive pressure of nitrogen or argon.
-
Ligand Screening: A simple ligand like PPh₃ may not be sufficient. Switch to a more electron-rich and sterically bulky biaryl phosphine ligand (e.g., XPhos, RuPhos). These ligands can stabilize the Pd(0) state and kinetically favor the desired catalytic pathway over catalyst inhibition.
-
Use a Fresh Catalyst Source: Palladium reagents can degrade over time. Use a freshly opened bottle or a reliable source.
-
-
-
Cause 2: Sub-optimal Temperature or Base. C-H activation has a significant activation energy barrier.
-
Solution:
-
Increase Temperature: If your reaction is at 110 °C, incrementally increase the temperature to 120 °C or 130 °C.
-
Base Strength: While K₂CO₃ is a good starting point, some CMD mechanisms are accelerated by a carboxylate additive.[10] Consider adding 0.2 equivalents of pivalic acid (PivOH).
-
-
-
Cause 3: Poor Solubility. If your starting material is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
-
Solution: Switch to a more polar, higher-boiling point solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[8]
-
Q2: I am getting a mixture of regioisomers from my C-H functionalization. How can I improve selectivity?
A2: Regioselectivity is a function of C-H bond acidity and steric accessibility. The C-H bonds on the pyridazine ring are generally more electron-deficient and thus more acidic than those on the triazole ring.
-
Cause: Competing Reactive Sites. Multiple C-H bonds may have similar reactivity.
-
Solution:
-
Steric Control: Employing a bulkier palladium catalyst (by using a larger ligand) can favor reaction at the most sterically accessible C-H bond. For example, functionalization may be directed away from a position adjacent to an existing substituent.
-
Electronic Tuning: If possible, modify a remote substituent on your triazolopyridazine core. An electron-withdrawing group can increase the acidity of nearby C-H bonds, potentially directing the functionalization.
-
Change Strategy: If C-H functionalization remains unselective, the most robust solution is to switch to a cross-coupling strategy (like Suzuki) where the position of functionalization is pre-determined by the location of a halogen.
-
-
Q3: My Suzuki reaction is plagued by protodeborylation of my boronic acid, leading to low yields. How can I prevent this?
A3: Protodeborylation (replacement of the -B(OH)₂ group with -H) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under aqueous basic conditions.[11]
-
Cause: Instability of Boronic Acid. The C-B bond is susceptible to cleavage under the reaction conditions.
-
Solution:
-
Use a Milder Base: Switch from a strong base like NaOH or K₃PO₄ to a milder one like K₂CO₃ or even KF.[12]
-
Use a Boronate Ester: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids. They can be used directly in the coupling reaction.
-
Minimize Water and Reaction Time: Use the minimum amount of water necessary for the catalytic cycle to function (e.g., move from a 3:1 to a 10:1 organic:water ratio). Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize decomposition of the coupling partner.
-
-
Frequently Asked Questions (FAQs)
Q: When should I consider using a protecting group on one of the ring nitrogens?
A: While often not necessary, a protecting group can be a powerful tool to solve specific problems. Consider protection if:
-
You face insurmountable regioselectivity issues: Protecting one of the triazole nitrogens can sterically block adjacent sites, directing functionalization elsewhere.[17]
-
You need to perform chemistry that is incompatible with the basicity of the ring: For example, if you need to perform a reaction under strongly acidic conditions that might protonate and alter the reactivity of the core.
-
To improve solubility: Attaching a bulky, non-polar protecting group like a tert-butyldimethylsilyl (TBDMS) group can sometimes improve solubility in less polar organic solvents.[18]
Q: How does solvent choice impact reactions beyond just solubility?
A: Solvents can play an active role in the reaction mechanism. In a study on a related triazolopyrazine system, it was found that polar aprotic solvents with high dielectric constants minimized an undesired "tele-substitution" side reaction during nucleophilic substitution.[19] In contrast, less polar solvents favored this side pathway. Always consider the solvent's polarity and coordinating ability. For Pd-catalyzed reactions, coordinating solvents like DMSO can sometimes act as ligands and inhibit catalysis, while non-coordinating solvents like toluene or dioxane are often preferred.[20]
Q: Can I use photocatalysis for functionalizing the triazolopyridazine ring?
A: Yes, photocatalysis is an emerging and powerful method for late-stage functionalization under very mild conditions.[3] It often proceeds via radical mechanisms. For example, photoredox catalysis can be used to generate radical species that can add to the triazolopyridazine core, or to functionalize substituents already on the ring.[21][22] This is an advanced strategy that avoids the high temperatures of many palladium-catalyzed reactions and offers complementary reactivity.
References
-
Moreau, S., Coudert, P., Rubat, C., Vallee-Goyet, D., Gardette, D., Gramain, J. C., & Couquelet, J. (1998). Synthesis and Anticonvulsant Properties of Triazolo- And Imidazopyridazinyl Carboxamides and Carboxylic Acids. Bioorganic & Medicinal Chemistry. [Link]
-
Gomha, S. M., & Muhammad, Z. A. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal of the Iranian Chemical Society. [Link]
-
Kaur, R., & Sharma, P. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Tse, E. G., Korsik, M., & Todd, M. H. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]
-
Mondal, S., Modak, A., & Maiti, D. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications. [Link]
- Google Patents. (n.d.). Synthesis of Triazolopyrimidine Compounds.
-
Korsik, M., Tse, E. G., Smith, D. G., & Todd, M. H. (2020). (A) Reaction Used to Study the Influence of Solvent; (B) Product... ResearchGate. [Link]
-
Lyons, D. M., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chupakhin, O. N., & Charushin, V. N. (2017). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. [Link]
-
Chae, S., & Kim, J. (2024). Regio- and Chemoselective Palladium-Catalyzed Additive-Free Direct C-H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole-Alkyl Phosphine Ligands. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2006). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ACS Catalysis. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]
-
Molecules. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. [Link]
-
Liu, T., & Wang, H. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules. [Link]
Sources
- 1. [PDF] Synthesis of New Triazolopyrazine Antimalarial Compounds | Semantic Scholar [semanticscholar.org]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant properties of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. EP2570405A1 - Synthesis of Triazolopyrimidine Compounds - Google Patents [patents.google.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of 6,8-Dimethyltriazolo[4,3-b]pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Dimethyltriazolo[4,3-b]pyridazine and its analogs. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights to address common challenges related to the in vivo stability of this promising scaffold. Our goal is to empower you to overcome experimental hurdles and accelerate your research.
Introduction: The Challenge of In Vivo Stability with Triazolopyridazines
The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, including various kinases.[1][2][3] However, translating promising in vitro potency into in vivo efficacy can be a significant challenge. A primary obstacle is the metabolic liability of the heterocyclic core, which can lead to rapid clearance and low systemic exposure, thereby diminishing the therapeutic effect.[4][5]
This guide provides a structured approach to identifying and mitigating stability issues with 6,8-Dimethyltriazolo[4,3-b]pyridazine, enabling you to optimize your experimental outcomes.
Part 1: Troubleshooting Guide - Is Your Compound Disappearing In Vivo?
This section is formatted as a series of questions you might be asking in the lab, with detailed answers and actionable steps.
Q1: My in vitro potent 6,8-Dimethyltriazolo[4,3-b]pyridazine derivative shows little to no efficacy in my animal model. Where do I start?
A1: This is a classic and often frustrating scenario in drug discovery. The discrepancy between in vitro and in vivo results for kinase inhibitors is a known challenge.[6] The first step is to systematically investigate the potential causes, which can be broadly categorized as issues with the compound itself, its administration, or its metabolic fate.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for lack of in vivo efficacy.
Actionable Steps:
-
Confirm Compound Integrity: Before any in vivo experiment, ensure the purity and integrity of your compound batch using methods like NMR and LC-MS. Improper storage can lead to degradation.
-
Analyze Dosing Solution: Prepare your dosing solution fresh and confirm the concentration and stability of 6,8-Dimethyltriazolo[4,3-b]pyridazine in the chosen vehicle over the duration of the experiment.
-
Basic Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the plasma concentration of your compound over time after administration. This is the most direct way to determine if the compound is being rapidly cleared.
Q2: My pilot PK study shows very low plasma exposure (low AUC) and a short half-life for 6,8-Dimethyltriazolo[4,3-b]pyridazine. What's the likely cause?
A2: Rapid clearance is the most probable culprit. For many N-heterocyclic compounds, this is driven by oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][8] The methyl groups on the pyridazine ring, while potentially contributing to target affinity, can also be sites of metabolic attack.
Potential Metabolic Pathways for Dimethylated N-Heterocycles:
-
Oxidation of Methyl Groups: One or both methyl groups can be hydroxylated to form alcohol metabolites, which can be further oxidized to aldehydes and carboxylic acids.
-
N-Oxidation: The nitrogen atoms in the triazolopyridazine ring system can be oxidized to form N-oxides.[8]
-
Ring Hydroxylation: The pyridazine ring itself can be a target for hydroxylation.
Metabolic Hotspot Identification Workflow:
Caption: Workflow for identifying and addressing metabolic hotspots.
Q3: How do I experimentally confirm that my compound is metabolically unstable?
A3: In vitro metabolic stability assays are the gold standard for this. These assays use liver fractions (microsomes or hepatocytes) to simulate the metabolic environment of the liver.[9][10]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
| Parameter | Condition | Rationale |
| Test System | Human, Rat, or Mouse Liver Microsomes | To assess species differences in metabolism. |
| Compound Conc. | 1 µM | A standard concentration that is typically below the Km of most CYPs. |
| Microsomal Protein | 0.5 mg/mL | Sufficient enzyme concentration for detectable metabolism. |
| Cofactor | NADPH (1 mM) | Essential for CYP450 enzyme activity. A control without NADPH is critical. |
| Incubation Time | 0, 5, 15, 30, 60 min | To determine the rate of disappearance of the parent compound. |
| Analysis | LC-MS/MS | For sensitive and specific quantification of the parent compound.[11][12] |
Step-by-Step Methodology:
-
Prepare a stock solution of 6,8-Dimethyltriazolo[4,3-b]pyridazine in a suitable organic solvent (e.g., DMSO).
-
Incubate the compound with liver microsomes in a phosphate buffer at 37°C.
-
Initiate the reaction by adding a solution of NADPH. A parallel incubation without NADPH serves as a negative control.
-
Quench the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
A short half-life in this assay is a strong indicator of metabolic instability.
Part 2: Frequently Asked Questions (FAQs) - Strategies for Enhancement
Q1: My compound is confirmed to be metabolically unstable. What are my options to improve its in vivo stability?
A1: There are two main strategies you can employ: structural modification of the molecule and formulation-based approaches .
1. Structural Modification (Lead Optimization):
This involves synthesizing new analogs of your compound to block or reduce its metabolism.
-
Deuteration: Replacing hydrogen atoms with deuterium at the sites of metabolism (e.g., on the methyl groups) can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect. This is a common and effective strategy.[9]
-
Fluorination: Introducing fluorine atoms at or near the metabolic "soft spots" can also block metabolism. However, this can sometimes alter the compound's physicochemical properties and target affinity, so it must be done judiciously.
-
Bioisosteric Replacement: If a particular functional group is the site of metabolism, it can be replaced with a bioisostere that is more metabolically stable but retains the desired biological activity.[14]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of your compound that is designed to be converted into the active form in vivo.[15][16][17] This can be used to mask a metabolically liable group until the compound has been absorbed and distributed. For example, a phosphate group could be added to a hydroxyl metabolite to improve solubility and alter its metabolic profile.[18]
2. Formulation-Based Strategies:
These approaches aim to protect the compound from metabolism or enhance its absorption to a level that overcomes rapid clearance.
-
Lipid-Based Formulations: Encapsulating your compound in liposomes or lipid nanoparticles can protect it from metabolic enzymes and alter its distribution profile.
-
Polymeric Nanoparticles: Similar to lipid-based systems, biodegradable polymers can be used to encapsulate the drug, providing sustained release and protection from metabolism.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, which can enhance solubility and provide a degree of protection from metabolism.
Q2: How do I choose between structural modification and formulation strategies?
A2: The choice depends on the stage of your project and the severity of the stability issue.
| Strategy | Pros | Cons | Best For |
| Structural Modification | Can fundamentally solve the metabolism issue. May improve other properties (e.g., potency). | Requires significant medicinal chemistry effort. May alter pharmacology. | Early-stage lead optimization. |
| Formulation | Can be applied to an existing lead compound. Can also improve solubility and bioavailability. | May require complex manufacturing processes. May not be suitable for all administration routes. | Preclinical and clinical development of a promising but unstable lead. |
In many cases, a combination of both approaches may be necessary.
Q3: What analytical methods are best for identifying the metabolites of 6,8-Dimethyltriazolo[4,3-b]pyridazine?
A3: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful tool for this purpose.[6][13]
General LC-MS/MS Protocol for Metabolite Identification:
-
Sample Preparation: Use the supernatant from your in vitro metabolism assay or plasma/urine from your in vivo study.
-
Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to achieve good separation of the parent compound and its more polar metabolites.
-
Mass Spectrometry:
-
Full Scan MS: To identify the molecular ions of potential metabolites (e.g., M+16 for hydroxylation, M+30 for N-oxidation).
-
Tandem MS (MS/MS): To fragment the metabolite ions and compare their fragmentation patterns to that of the parent compound. This helps to pinpoint the site of modification.
-
Data Analysis: Specialized metabolite identification software can help to process the data and propose potential metabolite structures based on mass shifts and fragmentation patterns.
Part 3: In Vivo Study Design and Protocols
Protocol: Rodent Pharmacokinetic (PK) Study for 6,8-Dimethyltriazolo[4,3-b]pyridazine
This protocol provides a general framework for assessing the PK profile of your compound in mice or rats.
Study Design:
-
Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral (PO) or intraperitoneal (IP) administration (e.g., 5-10 mg/kg) to assess bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of 6,8-Dimethyltriazolo[4,3-b]pyridazine in plasma using a validated LC-MS/MS method.[11][12]
Workflow for a Typical Rodent PK Study:
Caption: Workflow for a rodent pharmacokinetic study.
By following this structured approach of troubleshooting, analysis, and strategic modification, researchers can effectively address the in vivo stability challenges associated with 6,8-Dimethyltriazolo[4,3-b]pyridazine and unlock the full therapeutic potential of this important class of molecules.
References
- Xiao, J., & Wang, C. (2012). Recent progress in the modification of heterocycles based on the transformation of DMSO. Chemical Society Reviews, 41(7), 2476-2491.
- BenchChem. (2025). Quantification of Pyrazine in Human Plasma by LC-MS/MS.
- BenchChem. (2025). How to reduce off-target effects of Triazepinone inhibitors. BenchChem Technical Support Center.
- MDPI. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI Special Issue.
- Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(34), 3875-3902.
- Ghanem, A., & Serafin, R. J. (2009). The Metabolism of N-acetyl-3,5-dimethyl-p-benzoquinone Imine in Isolated Hepatocytes Involves N-deacetylation. Journal of Biochemical and Molecular Toxicology, 23(4), 257-266.
- Lee, C. B., et al. (2025). Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Progress in Drug Research, 77, 391-443.
- Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- BenchChem. (2025). Addressing off-target effects of 1,2,4-triazole compounds in cellular models. BenchChem Technical Support Center.
- Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973.
- Vilar, S., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5116.
- Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165-3169.
- Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Al-Tel, T. H. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782.
- Dulsat, J., et al. (2024).
- Certara. (2024). Accelerating the Progress of Kinase Inhibitors in Oncology. Applied Clinical Trials Online.
- Assay Guidance Manual. (2012). In Vivo Assay Guidelines.
- Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites.
- Al-Hadiya, B. H. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6529.
- Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Google Patents. (2022). EP4079734A4 - TRIAZOLOPYRIDAZINE DERIVATIVES, METHOD OF MANUFACTURE THEREOF, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF.
- Zhang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 25(18), 4241.
- El-Sayed, M. A., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(52), 32835-32854.
- Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 344-361.
- Google Patents. (2011).
- Kumar, A., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
- protocols.io. (2025).
- Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 5(89), 72931-72943.
- Wiela-Hojeńska, A., & Hurkacz, M. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(9), 1391.
- Khan, I., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry, 187, 111943.
- Ragno, R., & Massi, A. (2020). Oxidative N‐Heterocyclic Carbene Catalysis.
- Kumar, A., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[11][15]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(6), 611-615.
- McClue, S. J., et al. (2006). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202.
- Miller, B. F., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 14(4), 1133-1146.
- Eechoute, K., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(9), 557-579.
Sources
- 1. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP4079734A4 - TRIAZOLOPYRIDAZINE DERIVATIVES, METHOD OF MANUFACTURE THEREOF, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 6,8-Dimethyltriazolo[4,3-b]pyridazine in normal cells
A Guide for Researchers on Minimizing Cytotoxicity in Normal Cells
Welcome to the technical support center for 6,8-Dimethyltriazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to optimize your experimental design, with a specific focus on mitigating cytotoxic effects in non-cancerous cells.
The triazolo[4,3-b]pyridazine scaffold is a promising pharmacophore in the development of novel therapeutics, particularly in oncology.[1][2][3] Derivatives of this class have demonstrated potent cytotoxic activity against a range of cancer cell lines, often by inducing apoptosis and causing cell cycle arrest.[4][5][6] However, a critical aspect of preclinical development is ensuring the selective action of these compounds against target cancer cells while minimizing harm to healthy, normal cells. This guide will delve into the potential mechanisms of cytotoxicity and provide actionable strategies to enhance the therapeutic window of 6,8-Dimethyltriazolo[4,3-b]pyridazine.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the investigation of 6,8-Dimethyltriazolo[4,3-b]pyridazine and its analogs.
Q1: What is the likely mechanism of cytotoxicity of 6,8-Dimethyltriazolo[4,3-b]pyridazine in normal cells?
While specific data on 6,8-Dimethyltriazolo[4,3-b]pyridazine is limited, the cytotoxicity of the broader triazolopyridazine class in cancer cells is often attributed to the induction of apoptosis.[2][4] This process can be triggered through various signaling pathways. For instance, some derivatives have been shown to inhibit kinases like c-Met and Pim-1, which are crucial for cell survival and proliferation.[5][7] It is plausible that at certain concentrations, 6,8-Dimethyltriazolo[4,3-b]pyridazine may exert off-target effects on similar kinases or other essential cellular processes in normal cells, leading to unintended apoptosis. Another potential mechanism is the generation of reactive oxygen species (ROS), which can cause oxidative stress and subsequent cell death.[8]
Q2: How can I assess the selectivity of 6,8-Dimethyltriazolo[4,3-b]pyridazine for cancer cells over normal cells?
To determine the therapeutic window, it is crucial to perform parallel cytotoxicity assays on a panel of both cancerous and normal cell lines.
-
Recommended Normal Cell Lines:
-
Experimental Approach:
-
Culture both cancer and normal cell lines under their optimal conditions.
-
Treat the cells with a range of concentrations of 6,8-Dimethyltriazolo[4,3-b]pyridazine for specific time points (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay, such as the MTT or MTS assay, to determine the IC50 (half-maximal inhibitory concentration) for each cell line.[5][6]
-
Calculate the Selectivity Index (SI) using the following formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
-
A higher SI value indicates greater selectivity for cancer cells. A comprehensive table summarizing your findings will be crucial for data interpretation.
| Cell Line Type | Cell Line Name | IC50 (µM) | Selectivity Index (SI) |
| Cancer | e.g., A549 (Lung) | ||
| Cancer | e.g., MCF-7 (Breast) | ||
| Normal | e.g., MCF-10A | ||
| Normal | e.g., LO2 |
Q3: Are there any known structural modifications to the triazolopyridazine scaffold that can decrease toxicity in normal cells?
Structure-activity relationship (SAR) studies on related compounds provide valuable insights. While direct modification of 6,8-Dimethyltriazolo[4,3-b]pyridazine may not be your immediate goal, understanding these principles can inform the selection of analogs or future compound design. For example, the addition of a fluorine atom to the phenyl group of some triazolopyridazine derivatives has been shown to improve cytotoxicity against cancer cells, and in some cases, these compounds exhibited low toxicity against normal human cells.[6] The nature and position of substituents on the triazolopyridazine core can significantly influence the compound's interaction with its biological targets and off-targets.
Q4: Could drug metabolism differences between normal and cancer cells be exploited to minimize cytotoxicity?
-
Experimental Suggestion: Conduct in vitro metabolism studies using liver microsomes from different species (human, rat, mouse) and compare the metabolic profile with that observed in your cancer and normal cell lines. This can help identify any unique metabolites and potential differences in metabolic rates.
Q5: Can drug transporters influence the differential cytotoxicity of this compound?
Absolutely. The expression levels of uptake (e.g., Solute Carrier - SLC family) and efflux (e.g., ATP-binding cassette - ABC superfamily) transporters can vary significantly between normal and cancerous tissues.[9] If 6,8-Dimethyltriazolo[4,3-b]pyridazine is a substrate for an efflux transporter that is highly expressed in normal cells but has lower expression in cancer cells, this could contribute to selective toxicity. Conversely, if it is a substrate for an uptake transporter overexpressed in cancer cells, this would also lead to preferential accumulation and cytotoxicity in the target cells.
Troubleshooting Guide
This section provides a structured approach to common experimental challenges encountered when working with 6,8-Dimethyltriazolo[4,3-b]pyridazine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell lines (Low Selectivity Index). | - Compound concentration is too high.- Off-target effects are significant at the tested concentrations.- The chosen normal cell line is particularly sensitive. | - Perform a dose-response curve with a wider range of lower concentrations.- Test on a broader panel of normal cell lines from different tissues.- Consider exploring structural analogs with potentially higher selectivity.- Investigate combination therapies to reduce the required dose of the primary compound. |
| Inconsistent cytotoxicity results between experiments. | - Cell passage number variability.- Inconsistent cell seeding density.- Compound instability in culture media.- Pipetting errors. | - Use cells within a consistent and narrow passage number range.- Ensure accurate and consistent cell seeding for all experiments.- Assess the stability of the compound in your specific cell culture medium over the experimental duration.- Use calibrated pipettes and practice consistent pipetting techniques. |
| Precipitation of the compound in cell culture media. | - Poor aqueous solubility of the compound.- The concentration used exceeds the solubility limit. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the media.- Ensure the final solvent concentration in the culture media is low and non-toxic to the cells (typically <0.5%).- Consider using formulation strategies like liposomes or nanoparticles to improve solubility and delivery.[14][15][16][17][18][19][20] |
| Observed cytotoxicity does not correlate with the expected target inhibition. | - The compound may have multiple targets (polypharmacology).- The cytotoxic effect is due to an off-target interaction.- The mechanism of cell death is independent of the primary target. | - Perform target engagement assays to confirm that the compound is interacting with its intended target in the cells.- Conduct broader profiling against a panel of kinases or other relevant targets to identify potential off-target interactions.- Investigate alternative cell death mechanisms, such as necrosis or autophagy. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of 6,8-Dimethyltriazolo[4,3-b]pyridazine.
-
Cell Seeding: Seed cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 6,8-Dimethyltriazolo[4,3-b]pyridazine in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Induction Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with 6,8-Dimethyltriazolo[4,3-b]pyridazine at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Advanced Strategies for Minimizing Off-Target Cytotoxicity
1. Formulation and Drug Delivery Systems:
Encapsulating 6,8-Dimethyltriazolo[4,3-b]pyridazine in nanocarriers can significantly reduce its exposure to normal tissues.[15][17][18][21]
-
Liposomes: These are phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and altering their pharmacokinetic profile.[14][16][19][20]
-
Nanoparticles: Polymeric or lipid-based nanoparticles can be designed for targeted delivery to tumor sites through the enhanced permeability and retention (EPR) effect or by conjugating targeting ligands to their surface.[15][17][18][21][22]
2. Combination Therapy:
Combining 6,8-Dimethyltriazolo[4,3-b]pyridazine with other therapeutic agents can allow for the use of lower, less toxic doses of each compound.[7] Synergistic or additive effects can enhance the overall anti-cancer activity while minimizing side effects.[7]
3. Dosing Schedule Optimization:
The timing and frequency of drug administration can impact its toxicity profile. Investigating different dosing schedules in in vivo models can help identify a regimen that maximizes efficacy while minimizing adverse effects on normal tissues.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and conceptual frameworks discussed, the following diagrams are provided.
Caption: Factors influencing selective cytotoxicity.
References
-
Conti, M., Tazzari, V., Baccini, C., Pertici, G., Serino, L. P., & De Giorgi, U. (2006). Anticancer drug delivery with nanoparticles. In Vivo, 20(6A), 697–701. [Link]
-
El-Sayed, N. A. A., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, M. M. (2019). Triazolopyridazine Derivatives: Synthesis, Cytotoxic Evaluation, c-Met Kinase Activity and Molecular Docking. Bioorganic chemistry, 92, 103272. [Link]
-
Gong, Y., He, W., Wang, J., Zhang, S., & Liu, X. (2017). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 2(12), 8829–8841. [Link]
-
Hassan, A. S., El-Messery, S. M., Al-Omary, F. A. M., El-Subbagh, H. I., & El-Sayed, M. A. A. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(38), 30346-30363. [Link]
-
Jin, C., Wang, K., Chen, J., & Feng, X. (2021). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Journal of Nanomedicine & Nanotechnology, 12(5), 1-10. [Link]
-
Mahmoud, M. R., El-Gamal, K. M., & El-Saidi, M. M. T. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & medicinal chemistry, 26(4), 854–864. [Link]
-
Mahmoud, M. R., El-Gamal, K. M., & El-Saidi, M. M. T. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Request PDF. [Link]
-
Mocanu, A., Vasile, C., & Oprea, O. (2022). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Pharmaceutics, 14(11), 2351. [Link]
-
Nurgiyatna, N., Yuniarti, N., & Insanu, M. (2021). Nanoparticle-based materials in anticancer drug delivery: Current and future prospects. Pharmacia, 68(1), 219-231. [Link]
-
Lim, Y.-H., Hugelshofer, C. L., Metwally, E., Roane, J. P., & Shockley, S. E. (2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters, 15(5), 705–706. [Link]
-
Wójcikowski, J., & Daniel, W. A. (2002). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological reports : PR, 54(5), 629–639. [Link]
-
Sharma, D., Ali, A. A., & Trivedi, R. (2017). Liposomal Formulations: A Recent Update. Biomedical Engineering and Computational Biology, 8, 1179597217702324. [Link]
-
Zarrin, A., Sadighian, S., & Rostamizadeh, K. (2020). Advances in the delivery of anticancer drugs by nanoparticles and chitosan-based... International Journal of Pharmaceutics: X, 2, 100049. [Link]
-
Sam, C. (2021). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]
-
Mahmoud, M. R., El-Gamal, K. M., & El-Saidi, M. M. T. (2017). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balan. Bioorganic & Medicinal Chemistry, 26(4), 854-864. [Link]
-
Conti, M., Tazzari, V., Baccini, C., Pertici, G., Serino, L. P., & De Giorgi, U. (2006). Anticancer drug delivery with nanoparticles. In Vivo, 20(6A), 697–701. [Link]
-
Mahmoud, M. R., El-Gamal, K. M., & El-Saidi, M. M. T. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Request PDF. [Link]
-
Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Biomaterials, 61, 1-13. [Link]
-
Moga, M. A., Dimienescu, O., Arvatescu, C. A., Miron, A., & Blidaru, A. (2016). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 21(11), 1438. [Link]
-
Bradford, J., et al. (2017). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-t[1][5][21]riazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-. Journal of medicinal chemistry, 60(16), 7026–7043. [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European journal of medicinal chemistry, 170, 237–252. [Link]
-
Al-Omary, F. A. M., et al. (2019). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Request PDF. [Link]
-
Ciaffara, G., et al. (2014). Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. Journal of medicinal chemistry, 57(8), 3298–3316. [Link]
-
Iuria, V., et al. (2020). Liposomal-Based Formulations: A Path from Basic Research to Temozolomide Delivery Inside Glioblastoma Tissue. Pharmaceutics, 12(12), 1157. [Link]
-
Istanbullu, H., & Bayraktar, G. (2022). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. ChemistrySelect, 7(24), e202201389. [Link]
-
Sam, C. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. Austin Journal of Pharmacology and Therapeutics, 4(3), 1073. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2017). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 22(12), 2110. [Link]
-
Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International journal of molecular sciences, 22(14), 7330. [Link]
-
Khan, I., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European journal of medicinal chemistry, 187, 111928. [Link]
-
Kumar, A., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]t[4][5][21]hiadiazine Scaffold. Molecules, 27(15), 4966. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
Prejbeanu, I. M., & Ion, M. (2018). Biochemistry, Cytochrome P450. StatPearls. [Link]
-
Vlase, L., et al. (2022). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 27(19), 6667. [Link]
-
Zhang, H., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][5][21]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS medicinal chemistry letters, 7(6), 613–618. [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][4][21]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry, 57(18), 7577–7589. [Link]
-
Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-t[1][5][21]riazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic chemistry, 86, 496–506. [Link]
Sources
- 1. Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomal Formulations: A Recent Update [mdpi.com]
- 17. Advances in the delivery of anticancer drugs by nanoparticles and chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer drug delivery with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal-Based Formulations: A Path from Basic Research to Temozolomide Delivery Inside Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of 6,8-Dimethyltriazolo[4,3-b]pyridazine and Related Heterocyclic Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides a structured, problem-solving framework for identifying and overcoming the common barriers to achieving adequate oral bioavailability for 6,8-Dimethyltriazolo[4,3-b]pyridazine and similar nitrogen-containing heterocyclic molecules. Our approach is grounded in established biopharmaceutical principles to guide your experimental design and formulation strategies effectively.
Part 1: Foundational Assessment & Frequently Asked Questions (FAQs)
This section addresses the initial questions and characterization steps necessary to diagnose the root cause of poor oral bioavailability.
FAQ 1: What are the most probable barriers to the oral bioavailability of a compound like 6,8-Dimethyltriazolo[4,3-b]pyridazine?
Based on the typical physicochemical properties of complex heterocyclic structures, the primary challenges are likely rooted in two areas:
-
Poor Aqueous Solubility: The rigid, fused-ring structure and potential for crystalline packing can significantly limit its ability to dissolve in the gastrointestinal (GI) fluids. This is often the rate-limiting step for absorption.[1]
-
Low Membrane Permeability & Efflux: The compound may be a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These transporters act as cellular "pumps," actively removing the drug from intestinal cells and returning it to the GI lumen, thereby preventing its entry into systemic circulation.[3][4]
FAQ 2: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for my compound?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It is a critical first step in identifying the likely cause of poor bioavailability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For compounds like 6,8-Dimethyltriazolo[4,3-b]pyridazine, it is highly probable that they fall into BCS Class II or IV . Your initial experiments should aim to determine which class your compound belongs to, as this will dictate the most effective formulation strategy.[5]
FAQ 3: What initial experiments are essential to characterize the bioavailability problem?
A systematic approach begins with three key in vitro experiments before proceeding to in vivo studies:
-
Kinetic Solubility Assay: Determine the compound's solubility in buffers mimicking physiological pH (e.g., pH 1.2, 4.5, and 6.8). This will confirm if solubility is a limiting factor.
-
Caco-2 Permeability Assay: This cell-based assay assesses a compound's ability to cross an intestinal epithelial cell monolayer. It provides two critical pieces of data: the apparent permeability coefficient (Papp) and the efflux ratio (ER). A high ER (typically >2) is a strong indicator that the compound is a substrate for efflux transporters.
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes, this assay determines the rate of metabolic degradation. High first-pass metabolism in the liver or gut wall can also be a significant barrier to oral bioavailability.[6]
Part 2: Troubleshooting Guide & Strategic Solutions
This section is organized by specific experimental outcomes and provides actionable troubleshooting steps and formulation strategies.
Scenario 1: Low Aqueous Solubility Confirmed (Likely BCS Class II or IV)
Question: My compound's solubility is less than 10 µg/mL across all physiological pH ranges. What are the primary strategies to overcome this?
Answer: When dealing with poor solubility, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug at the site of absorption. The following formulation strategies are recommended, often in a tiered approach.
These approaches modify the physical form of the drug without altering its chemical structure.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate as described by the Noyes-Whitney equation.[7] | Broadly applicable, well-established technology (e.g., jet milling, nano-milling). | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous (non-crystalline) state. This high-energy form has greater apparent solubility.[1][5] | Can achieve significant increases in solubility and dissolution; can be tailored for immediate or controlled release. | Requires specific polymers; potential for recrystallization over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate forms a fine emulsion upon contact with GI fluids, keeping the drug in a solubilized state.[7][8] | Excellent for highly lipophilic drugs; can enhance lymphatic uptake, potentially bypassing first-pass metabolism. | Requires careful selection of excipients to avoid GI irritation; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[1][7] | Forms a true solution; can improve drug stability. | Limited by the stoichiometry of the complex (1:1 or 1:2); may not be suitable for high-dose drugs. |
If formulation strategies are insufficient, altering the molecule itself may be necessary.
-
Prodrug Approach: A bioreversible derivative of the parent drug is synthesized to improve solubility or permeability.[5] For example, adding a polar, ionizable group can enhance solubility, which is then cleaved in vivo to release the active compound.
Caption: Drug dispersed in a polymer matrix to prevent crystallization.
Scenario 2: High Efflux Ratio Observed (Likely BCS Class III or IV)
Question: My Caco-2 assay resulted in a low Papp value (<1 x 10⁻⁶ cm/s) and an efflux ratio of 5. What does this indicate and how can it be addressed?
Answer: An efflux ratio greater than 2 strongly suggests your compound is actively transported out of intestinal cells by efflux pumps like P-gp.[2] This is a common mechanism of poor bioavailability that cannot be overcome by simply increasing solubility.
Caption: Workflow for investigating and addressing high efflux.
Experimental Steps:
-
Confirm Transporter Specificity: The first step is to confirm which transporter is responsible. This is done by repeating the Caco-2 assay in the presence of known inhibitors. For example, co-incubating your compound with verapamil (a P-gp inhibitor) or Ko143 (a BCRP inhibitor). A significant reduction in the efflux ratio in the presence of the inhibitor validates the involvement of that specific transporter.
-
Employ Inhibitory Excipients: Some formulation excipients, such as certain surfactants used in SEDDS (e.g., polysorbate 80), have been shown to inhibit efflux transporters, thereby increasing the intracellular concentration and absorption of the drug.[7]
-
Lipid-Based Formulations: As mentioned previously, SEDDS and other lipid formulations can sometimes bypass efflux transporters by altering the drug's pathway into the body, for instance, through lymphatic absorption.[8]
Part 3: Key Experimental Protocols
Here we provide condensed, step-by-step protocols for the essential assays discussed. These should be adapted to your specific laboratory conditions.
Protocol 1: Caco-2 Permeability and Efflux Assay
Objective: To determine the bidirectional permeability and efflux ratio of 6,8-Dimethyltriazolo[4,3-b]pyridazine.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow or mannitol) to confirm monolayer integrity.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Include high (propranolol) and low (atenolol) permeability controls.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound to the basolateral chamber.
-
At the same time points, take samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[9][10]
-
Calculation:
-
Calculate the Papp for both directions (A→B and B→A).
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
Protocol 2: Basic Oral Pharmacokinetic (PK) Study in Rodents
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) following oral administration.
Methodology:
-
Animal Dosing: Use an appropriate rodent model (e.g., Sprague-Dawley rats). Administer the compound via oral gavage at a defined dose (e.g., 10 mg/kg) in a suitable vehicle (this may be one of the formulations identified in Part 2). A parallel group should receive an intravenous (IV) dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Process the blood to isolate plasma and store it at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma (e.g., via protein precipitation or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.[11][12]
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate key parameters.
Interpreting PK Data:
| Parameter | Poor Bioavailability Profile | Improved Bioavailability Profile |
| Cmax (Peak Concentration) | Low | High |
| Tmax (Time to Peak) | May be delayed or inconsistent | Consistent and typically earlier |
| AUC (Area Under the Curve) | Low | High |
| Absolute Bioavailability (F%) | <10% | >30% (Target Dependent) |
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
-
Ishikawa, T., et al. (n.d.). Intestinal efflux transporters and drug absorption. PubMed. [Link]
-
Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. J Pharm Sci, 82(10), 979-87. [Link]
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]
-
Choi, Y. H., & Yu, A. M. (2014). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. [Link]
-
Tatro, D. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
De Nardi, S., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]
-
Prentice, B. M., et al. (2019). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC - NIH. [Link]
-
de Castro, A., et al. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. PubMed. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 6,8-Dimethyltriazolo[4,3-b]pyridazine with other kinase inhibitors
An In-Depth Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the pursuit of novel molecular scaffolds that can potently and selectively inhibit key oncogenic kinases remains a paramount objective. The triazolo[4,3-b]pyridazine core has emerged as a privileged structure, demonstrating a versatile capacity to be elaborated into potent inhibitors of various kinase families. This guide provides a comprehensive comparison of the efficacy of a representative 6,8-disubstituted triazolo[4,3-b]pyridazine derivative against established kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of this promising class of compounds.
The Rise of the Triazolo[4,3-b]pyridazine Scaffold
The triazolo[4,3-b]pyridazine heterocyclic system has garnered significant attention in medicinal chemistry due to its structural rigidity and synthetic tractability. This scaffold has been successfully employed to develop inhibitors against a range of therapeutically relevant kinases, including Tankyrases, c-Met, and the Pim family of serine/threonine kinases.[1][2] The ability to readily introduce substitutions at various positions of the bicyclic core allows for the fine-tuning of inhibitory potency and selectivity, making it an attractive starting point for the design of next-generation kinase inhibitors.
Featured Compound: A Dual c-Met/Pim-1 Inhibitor
This guide focuses on a specific, well-characterized 6,8-disubstituted triazolo[4,3-b]pyridazine derivative, designated as compound 4g , which has been identified as a potent dual inhibitor of the c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase.[3] Dysregulation of both c-Met and Pim-1 signaling pathways is implicated in the proliferation, survival, and metastasis of numerous cancers, making a dual-targeting approach a compelling therapeutic strategy.
Compound 4g has demonstrated significant anti-proliferative effects in various cancer cell lines and induces apoptosis, highlighting its potential as a promising anti-cancer agent.[3]
Comparative Efficacy Analysis
To contextualize the performance of compound 4g, its inhibitory activity is compared against well-established and clinically relevant inhibitors of c-Met and Pim-1.
c-Met Inhibition Profile
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in many human cancers.
Below is a comparative summary of the biochemical or cell-based inhibitory potency (IC50) of compound 4g against established c-Met inhibitors, Crizotinib and PF-04217903.
| Compound | Target | IC50 (nM) | Assay Type |
| Compound 4g | c-Met | 163 | Biochemical |
| Crizotinib | c-Met | ~11 | Cell-based |
| PF-04217903 | c-Met | 4.8 | Cell-based |
| Data sourced from[1][3][4][5] |
While Crizotinib and PF-04217903 exhibit higher potency in cell-based assays, compound 4g demonstrates respectable activity in the nanomolar range in a biochemical assay, confirming its direct inhibitory effect on the c-Met kinase.
Pim-1 Inhibition Profile
The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are key regulators of cell cycle progression and apoptosis. Their overexpression is associated with poor prognosis in several hematological and solid tumors.
The following table compares the inhibitory potency of compound 4g against the well-characterized Pim-1 inhibitors, SGI-1776 and AZD1208.
| Compound | Target | IC50 (nM) | Assay Type |
| Compound 4g | Pim-1 | 283 | Biochemical |
| SGI-1776 | Pim-1 | 7 | Biochemical |
| AZD1208 | Pim-1 | 0.4 | Biochemical |
| Data sourced from[3][6][7][8][9] |
In the context of Pim-1 inhibition, established inhibitors like SGI-1776 and AZD1208 show significantly higher potency. However, the dual-targeting nature of compound 4g presents a unique therapeutic advantage that single-target agents lack.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Simplified c-Met and Pim-1 signaling pathways targeted by kinase inhibitors.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data presented, this section provides detailed methodologies for key in vitro assays.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human kinase (e.g., c-Met, Pim-1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compound (e.g., compound 4g) and DMSO (vehicle)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10][11][12]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13][14]
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[2]
Western Blotting for Target Phosphorylation
This technique is used to assess the inhibition of kinase activity within cells by measuring the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-BAD, anti-total-BAD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells and allow them to adhere. Starve cells if necessary and then treat with the test compound for a specified time before stimulating with a growth factor (e.g., HGF for c-Met activation).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[16][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.[18]
Conclusion
The 6,8-disubstituted triazolo[4,3-b]pyridazine scaffold represents a valuable platform for the development of novel kinase inhibitors. The representative compound, 4g , demonstrates a compelling dual inhibitory profile against c-Met and Pim-1 kinases. While established single-target inhibitors exhibit superior potency against their respective kinases, the multi-targeting approach of compound 4g may offer advantages in overcoming resistance mechanisms and achieving broader anti-tumor activity. The experimental protocols provided herein offer a robust framework for researchers to independently evaluate and compare the efficacy of this and other novel kinase inhibitors in their own discovery and development programs. Further optimization of the triazolo[4,3-b]pyridazine core could lead to the identification of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
MTT assay protocol. (2023, February 27). Protocols.io. Retrieved from [Link]
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. (n.d.). Blood. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (n.d.). PMC - NIH. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. (n.d.). ResearchGate. Retrieved from [Link]
-
Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. (n.d.). Molecular Cancer Therapeutics. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024, September 24). PubMed. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024, September 17). ResearchGate. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. (2024, September 17). Semantic Scholar. Retrieved from [Link]
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. m.youtube.com [m.youtube.com]
Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for Dimethyltriazolopyridazine and its Alternatives in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the cross-validation of in vitro and in vivo data—a process that serves as a crucial checkpoint for the translational potential of a drug candidate. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of a notable dimethyltriazolopyridazine derivative, BAY 60-7550, a potent phosphodiesterase 2 (PDE2) inhibitor, alongside a direct competitor, PF-05180999, and a mechanistically distinct comparator, the acetylcholinesterase inhibitor Donepezil. Through a detailed examination of their respective experimental data, we will explore the nuances of correlating cellular and biochemical activity with systemic effects in preclinical models of cognitive impairment.
The Imperative of In Vitro-In Vivo Correlation (IVIVC) in CNS Drug Development
The predictive mathematical model describing the relationship between the in vitro properties of a dosage form and its in vivo response is known as In Vitro-In Vivo Correlation (IVIVC).[1][2][3][4][5] Establishing a robust IVIVC is paramount in CNS drug discovery for several reasons. The blood-brain barrier (BBB) presents a formidable obstacle, and in vitro models, while excellent for high-throughput screening of compound activity at a specific target, often do not fully recapitulate this complex biological interface.[6][7] Furthermore, in vivo animal models, though more complex and physiologically relevant, are expensive, time-consuming, and raise ethical considerations.[8][9][10] Therefore, a strong correlation between in vitro potency and in vivo efficacy can de-risk a project, guide dose selection for clinical trials, and ultimately accelerate the development of novel therapeutics for devastating neurological disorders.
This guide will dissect the available data for our compounds of interest, focusing on how their in vitro target engagement translates to measurable outcomes in in vivo models of cognitive function.
In Vitro to In Vivo Workflow: A Generalized Approach
The pathway from initial compound screening to in vivo testing follows a logical progression designed to build a comprehensive understanding of a drug candidate's properties.
Caption: Generalized workflow for CNS drug discovery from in vitro screening to in vivo validation.
Compound Profile 1: BAY 60-7550 (A Dimethyltriazolopyridazine Derivative)
BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7][11] By inhibiting PDE2A, BAY 60-7550 elevates intracellular levels of these second messengers, which are crucial for synaptic plasticity and memory formation.
Mechanism of Action: PDE2A Inhibition
Caption: Simplified signaling pathway of BAY 60-7550 via PDE2A inhibition.
In Vitro Performance of BAY 60-7550
The in vitro profile of BAY 60-7550 demonstrates its high potency and selectivity for PDE2A.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.7 nM | Human | Recombinant PDE2A Enzyme Assay | [6][7][11][12] |
| IC50 | 2.0 nM | Bovine | Recombinant PDE2A Enzyme Assay | [6][7][11] |
| Selectivity | >50-fold vs. PDE1 | - | Enzyme Inhibition Assays | [7][11] |
| Selectivity | >100-fold vs. PDE3B, 4B, 5, 7B, 8A, 9A, 10A, 11A | - | Enzyme Inhibition Assays | [7][11] |
Experimental Protocol: In Vitro PDE2A Inhibition Assay
-
Enzyme Source: Recombinant human PDE2A is expressed and purified.
-
Substrate: A fluorescently labeled cGMP analog is used as the substrate.
-
Assay Buffer: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, and other necessary co-factors.
-
Compound Incubation: A range of concentrations of BAY 60-7550 is pre-incubated with the PDE2A enzyme.
-
Reaction Initiation: The fluorescent cGMP substrate is added to initiate the enzymatic reaction.
-
Detection: The hydrolysis of the substrate is measured by a change in fluorescence polarization.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Causality Behind Experimental Choices: The use of a recombinant enzyme assay allows for the direct assessment of the compound's potency on the target in a controlled environment, free from the complexities of a cellular system. The broad panel of other PDE enzymes is crucial to establish the selectivity profile, which is a key predictor of potential off-target effects in vivo.
In Vivo Performance of BAY 60-7550
In vivo studies have demonstrated the cognitive-enhancing effects of BAY 60-7550 in various rodent models.
| Model | Species | Dose & Route | Key Findings | Reference |
| Object Recognition Task | Rat | 1 mg/kg, p.o. | Improved memory consolidation. | [1][11] |
| Scopolamine-induced memory deficit | Rat | 0.3-3 mg/kg, p.o. | Reversed memory impairment. | [12] |
| MK-801-induced memory deficit | Rat | 1-3 mg/kg, p.o. | Reversed memory impairment. | [12] |
| Aβ-induced cognitive impairment | Mouse | 0.5, 1.0, 3.0 mg/kg/day, i.p. (14 days) | Ameliorated learning and memory deficits in the Morris Water Maze. | [13] |
| Oxidative stress-induced anxiety | Mouse | 3 mg/kg | Reversed anxiety-like behavior in the elevated plus-maze. | [2][11] |
Experimental Protocol: Morris Water Maze (MWM) for Cognitive Assessment
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Animal Model: An Alzheimer's disease mouse model, such as one induced by Aβ1-42 injection, is used.
-
Drug Administration: Mice are treated with BAY 60-7550 or vehicle for a specified period (e.g., 14 days).
-
Training Phase: Mice undergo several days of training, where they learn to find the hidden platform using spatial cues around the room.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time.
-
Data Collection: The time spent in the target quadrant (where the platform was) and the number of platform crossings are recorded.
-
Data Analysis: An improvement in these parameters in the drug-treated group compared to the vehicle-treated disease model group indicates enhanced spatial memory.
Causality Behind Experimental Choices: The MWM is a widely accepted and robust test for spatial learning and memory, which are cognitive domains severely affected in Alzheimer's disease. The use of an Aβ-induced model aims to mimic a key pathological feature of the human disease, thereby increasing the translational relevance of the findings.
Comparative Analysis with Alternatives
To provide a comprehensive perspective, we will now compare BAY 60-7550 with another selective PDE2A inhibitor, PF-05180999, and a compound with a different mechanism of action, Donepezil.
Alternative 1: PF-05180999 (Selective PDE2A Inhibitor)
PF-05180999 is another potent and selective PDE2A inhibitor that has been investigated as a potential treatment for cognitive impairment.[14]
In Vitro Performance Comparison: PDE2A Inhibitors
| Compound | IC50 (Human PDE2A) | Selectivity Profile | Reference |
| BAY 60-7550 | 4.7 nM | High selectivity against other PDE families. | [6][7][11] |
| PF-05180999 | Potent (specific value not publicly disclosed, but implied to be in the low nM range) | Highly selective for PDE2A. | [14] |
In Vivo Performance Comparison: PDE2A Inhibitors
| Compound | Model | Species | Dose & Route | Key Findings | Reference |
| BAY 60-7550 | Aβ-induced cognitive impairment | Mouse | 0.5-3.0 mg/kg, i.p. | Ameliorated learning and memory deficits. | [13] |
| PF-05180999 | NMDA antagonist (MK-801, ketamine)-induced working memory deficits | Rat | Not specified | Reversal of induced deficits. | [14] |
| PF-05180999 | Restraint stress-induced behavioral changes | Mouse | 3 mg/kg | Antidepressant- and anxiolytic-like effects. | [15] |
Alternative 2: Donepezil (Acetylcholinesterase Inhibitor)
Donepezil is a widely prescribed drug for the symptomatic treatment of Alzheimer's disease. It acts by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.[8][9][10]
In Vitro Performance Comparison: BAY 60-7550 vs. Donepezil
| Compound | Primary Target | IC50 | Species | Reference |
| BAY 60-7550 | PDE2A | 4.7 nM | Human | [6][7][11] |
| Donepezil | Acetylcholinesterase (AChE) | 8 - 11 nM | Human | [16] |
In Vivo Performance Comparison: BAY 60-7550 vs. Donepezil
| Compound | Model | Species | Dose & Route | Key Findings | Reference |
| BAY 60-7550 | Aβ-induced cognitive impairment | Mouse | 0.5-3.0 mg/kg, i.p. | Ameliorated learning and memory deficits. | [13] |
| Donepezil | Scopolamine-induced memory impairment | Mouse | 3 mg/kg, p.o. | Prevented progression of memory impairment. | [17][18] |
| Donepezil | Senescence-accelerated mouse model (SAMP8) | Mouse | 3 mg/kg/day, p.o. (2 months) | Attenuated cognitive dysfunction. | [3] |
Cross-Validation and Comparative Synthesis
The data presented for BAY 60-7550 demonstrates a strong correlation between its potent in vitro inhibition of PDE2A and its in vivo efficacy in reversing cognitive deficits in multiple rodent models. The low nanomolar IC50 value translates to effective doses in the low mg/kg range in vivo, suggesting good bioavailability and brain penetration, although specific pharmacokinetic data would be needed for a complete picture. The consistent efficacy across different models of cognitive impairment (cholinergic deficit, NMDA receptor hypofunction, and Aβ pathology) further strengthens the therapeutic hypothesis for PDE2A inhibition.
PF-05180999 also shows a promising profile, with potent in vitro activity and in vivo efficacy in models relevant to schizophrenia-associated cognitive impairment.[14] While a direct quantitative comparison of in vivo potency with BAY 60-7550 is challenging without more detailed published data for PF-05180999, both compounds validate PDE2A as a viable target for cognitive enhancement.
The comparison with Donepezil highlights the different mechanistic approaches to treating cognitive decline. Donepezil's in vitro potency against AChE is in a similar nanomolar range to the PDE2A inhibitors, and it also demonstrates efficacy in the low mg/kg dose range in vivo.[3][17][18] This suggests that despite their different molecular targets, both the cholinergic and the cyclic nucleotide signaling pathways can be effectively modulated to produce pro-cognitive effects in preclinical models.
A key takeaway is the importance of selecting appropriate in vitro and in vivo models that can provide a clear line of sight for translation. For target-based approaches like PDE2A inhibition, a highly selective compound like BAY 60-7550 allows for a more direct attribution of in vivo effects to the intended mechanism of action.
Conclusion
The cross-validation of in vitro and in vivo data for the dimethyltriazolopyridazine derivative BAY 60-7550 provides a compelling case for the therapeutic potential of PDE2A inhibition in cognitive disorders. Its high in vitro potency and selectivity translate to robust efficacy in multiple preclinical models at clinically relevant doses. The comparison with another PDE2A inhibitor, PF-05180999, reinforces the validity of this therapeutic target. Furthermore, the juxtaposition with a mechanistically distinct, clinically approved drug like Donepezil underscores that different pathways can be leveraged to achieve similar functional outcomes. For researchers and drug developers, this comparative guide highlights the critical role of a well-defined IVIVC in navigating the complex path of CNS drug discovery and provides a framework for evaluating and prioritizing novel therapeutic candidates.
References
-
Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]
-
Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]
-
Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior. Oxford Academic. [Link]
-
Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. [Link]
-
BAY-60-7550 PDE2A 27215. BPS Bioscience. [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers. [Link]
-
Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors?. MDPI. [Link]
-
Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. PMC - NIH. [Link]
-
Inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues. Ovid. [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics. [Link]
-
Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. PubMed. [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PMC - PubMed Central. [Link]
-
Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. [Link]
-
Inhibition of phoshodiesterase type 2 or type 10 reverses object memory deficits induced by scopolamine or MK-801. ResearchGate. [Link]
-
Selective phosphodiesterase inhibitors: a promising target for cognition enhancement. PMC. [Link]
-
Donepezil improves vascular function in a mouse model of Alzheimer's disease. PMC. [Link]
-
Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Taylor & Francis Online. [Link]
-
Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior. PubMed. [Link]
-
Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. [Link]
-
Phosphodiesterase inhibitors for cognitive enhancement. PubMed. [Link]
-
The influence of donepezil (1 or 3 mg/kg, i.p.) on the spatial memory... ResearchGate. [Link]
-
PF-05180999 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Phosphodiesterase Inhibitors as a Target for Cognition Enhancement in Aging and Alzheimer's Disease: A Translational Overview. Maastricht University. [Link]
-
Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer's Disease. PMC - PubMed Central. [Link]
Sources
- 1. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bay 60-7550 - Creative Enzymes [creative-enzymes.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biomolther.org [biomolther.org]
- 18. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the SAR of different triazolopyridazine analogs
This study underscores a critical lesson in drug design: sometimes, the original hit scaffold is highly optimized for its target, and modifications can be detrimental to activity. It highlights the delicate balance between potency, selectivity, and safety profiles. [5]
Experimental Protocols: A Foundation for Trustworthy Data
The reliability of any SAR analysis hinges on the quality and consistency of the underlying experimental data. Here, we provide standardized protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (c-Met Example)
This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is typically quantified using a fluorescence- or luminescence-based method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human c-Met kinase and a biotinylated peptide substrate to their final concentrations in the kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the diluted test compound solution.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution (final concentration typically at the Km value for ATP).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a stop/detection buffer containing EDTA and a detection reagent (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cancer cells. [9] Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Caption: Standard experimental workflow for an MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells (e.g., A549, MCF-7) and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the log of compound concentration and fitting the curve.
-
Conclusion and Future Perspectives
The triazolopyridazine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide demonstrates the scaffold's versatility in targeting a diverse range of proteins, from kinases and tubulin to parasitic enzymes.
Key takeaways for future design include:
-
The Power of Isomeric Scaffolds: Different fusion patterns (e.g., [4,3-b] vs. [1,5-a]) can significantly alter the vectoral projection of substituents, enabling fine-tuning of target engagement.
-
Bioisosteric Replacements: While the core is often highly conserved for activity, exploring bioisosteres can be a successful strategy to modulate physicochemical properties and overcome liabilities like hERG inhibition, as seen in the anti-cryptosporidium program. [5]* Structure-Based Design: The increasing availability of crystal structures provides an invaluable tool for rational design. Understanding key interactions, such as the hydrogen bonds formed by the triazole nitrogens with kinase hinge regions, is paramount for potency. [10] Future efforts will likely focus on developing analogs with improved selectivity to minimize off-target effects and enhancing pharmacokinetic profiles to achieve better in vivo efficacy. The strategic application of the SAR principles discussed herein will undoubtedly accelerate the discovery of the next generation of triazolopyridazine-based medicines.
References
-
Man-Wah Lee, et al. (2020). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases. Available at: [Link]
-
Bell, M. G., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[5][6][7]riazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules. Available at: [Link]
-
Lee, J. H., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridazine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation oft[5][6][7]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. Available at: [Link]
-
Lee, S., et al. (2023).t[5][6][7]riazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]
-
Singh, P., & Kumar, A. (2023). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
-
Lei, F., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridazine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
Zhao, Y., et al. (2023). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. Available at: [Link]
-
Discovery of NovelT[5][6][7]riazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ResearchGate. Available at: [Link]
-
Triazolopyridine. Wikipedia. Available at: [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antitubulin Activity of Triazolopyridazine Derivatives: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the antitubulin activity of novel triazolopyridazine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the performance of these compounds against established antitubulin agents. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Introduction: Tubulin as a Compelling Anticancer Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. They play a pivotal role in essential cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is fundamental to their function. Interference with this delicate equilibrium can lead to mitotic arrest and subsequent apoptotic cell death, making tubulin an attractive and clinically validated target for cancer chemotherapy.[1]
Several classes of highly successful anticancer drugs, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), exert their effects by targeting microtubule dynamics. However, challenges including intrinsic and acquired drug resistance, as well as dose-limiting toxicities, necessitate the discovery of novel antitubulin agents with improved pharmacological profiles.
Triazolopyridazine derivatives have emerged as a promising class of compounds with potent antiproliferative activities.[2][3][4][5] Many of these derivatives are designed to interact with the colchicine binding site on β-tublin, thereby inhibiting tubulin polymerization and disrupting microtubule formation.[2][3][5] This guide will provide the necessary tools to independently verify these claims and compare the activity of novel triazolopyridazine derivatives with known standards.
Mechanism of Action: Disrupting Microtubule Dynamics
The primary mechanism by which many triazolopyridazine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to tubulin subunits, they prevent the formation of microtubules, leading to a cascade of cellular events culminating in apoptosis.
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubule Integrity
This cell-based assay allows for the direct visualization of the effects of a compound on the microtubule network within cancer cells. Disruption of the filamentous microtubule structure is a hallmark of antitubulin agents. [6][7][8] Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazolopyridazine derivative, a vehicle control, and a positive control (e.g., Nocodazole) for a predetermined time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
Antitubulin agents typically induce cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle. Flow cytometry analysis of DNA content is a robust method to quantify this effect. [9][10][11][12] Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the triazolopyridazine derivative at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells.
-
-
Cell Fixation:
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. [9] * Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Comparative Data Analysis
To objectively evaluate the potency of novel triazolopyridazine derivatives, their activity should be compared against well-characterized antitubulin agents. The following tables provide a template for summarizing key experimental data.
Table 1: Antiproliferative Activity of Triazolopyridazine Derivatives and Reference Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Triazolopyridazine 4q | SGC-7901 | 0.014 | [2][3][4][5] |
| A549 | 0.008 | [2][3][4][5] | |
| HT-1080 | 0.012 | [2][3][4][5] | |
| Combretastatin A-4 (CA-4) | A549 | ~0.009-0.012 | [2][3][4][5] |
| Paclitaxel | A549 | Varies | Standard |
| Colchicine | A549 | Varies | Standard |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| Triazolopyridazine 4q | 1.80 | [2] |
| Combretastatin A-4 (CA-4) | 0.64 | [2] |
| Nocodazole | Varies | Standard |
Synthesis of a Representative Triazolopyridazine Derivative
The synthesis of 3,6-diaryl-t[1][2][9]riazolo[4,3-b]pyridazines can be achieved through a multi-step process, often starting from commercially available materials. A general synthetic scheme is outlined below, as described in the literature. [2][3][4][5]
Caption: Generalized synthetic workflow for triazolopyridazine derivatives.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification and comparative analysis of the antitubulin activity of triazolopyridazine derivatives. By following the detailed protocols and employing the comparative data analysis approach, researchers can generate high-quality, reproducible data to support the advancement of promising new anticancer agents. Future studies should focus on elucidating the precise binding interactions of these derivatives with tubulin through techniques such as X-ray crystallography and computational modeling. Furthermore, in vivo studies are crucial to evaluate the efficacy and safety of lead compounds in preclinical cancer models.
References
-
Xu Q, et al. Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][9]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med Chem Lett. 2016;7(12):1202-1206. Available from: [Link]
-
Xu Q, et al. Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][9]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med Chem Lett. 2016. Available from: [Link]
-
Xu Q, et al. Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][9]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med Chem Lett. 2016. Available from: [Link]
-
Fauvarque MO, et al. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Molecules. 2015;20(4):5947-5957. Available from: [Link]
-
Xu Q, et al. Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][9]riazolo[4,3- b] Pyridazines as Antitubulin Agents. ACS Med Chem Lett. 2016;7(12):1202-1206. Available from: [Link]
-
Amanote Research. Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][9]riazolo[4,3-B] Pyridazines as Antitubulin Agents. Available from: [Link]
-
Auctores. Evaluation of cell cycle inhibitors by flow cytometry. Available from: [Link]
-
Chen J, et al. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. Methods Mol Biol. 2016;1406:143-51. Available from: [Link]
-
Wang Y, et al. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Sci Rep. 2017;7:43393. Available from: [Link]
-
Rosito M, et al. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protoc. 2023;4(3):102484. Available from: [Link]
-
ResearchGate. Fluorescence based colchicine competitive binding assay of conjugates... Available from: [Link]
-
Goldspink DA, et al. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. J Vis Exp. 2022;(186). Available from: [Link]
-
Arigo Biolaboratories. Immunofluorescence Protocol (for adherent cells). Available from: [Link]
-
Wang Y, et al. Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. J Med Chem. 2014;57(16):7093-108. Available from: [Link]
-
Wang Y, et al. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. J Med Chem. 2016;59(17):7936-53. Available from: [Link]
-
Wang Y, et al. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Med Res Rev. 2018;38(4):1215-1243. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. ptglab.com [ptglab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 11. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
A Head-to-Head Comparison of Synthetic Routes for Triazolo[4,3-b]pyridazines: A Guide for Medicinal Chemists
The[1]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antitubulin, and kinase inhibitory properties.[1][2][3] The rigid, planar structure of this fused ring system provides a unique conformational constraint that is often beneficial for binding to biological targets.[1][4] This guide offers a head-to-head comparison of the most common and effective synthetic routes for the construction of this valuable scaffold, providing researchers with the insights needed to select the optimal pathway for their specific drug discovery program.
Route 1: The Classical Cyclization of 3-Hydrazinopyridazines
This is arguably the most established and widely utilized method for synthesizing the triazolo[4,3-b]pyridazine core. The strategy relies on the cyclization of a 3-hydrazinopyridazine intermediate with a one-carbon electrophile.
General Reaction Scheme:
The key intermediate, a 3-hydrazinopyridazine (often substituted at the 6-position, e.g., with chlorine), is reacted with various reagents like formic acid, orthoesters, or acid chlorides to form the fused triazole ring.
Mechanism & Experimental Causality:
The reaction proceeds via an initial acylation or condensation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization. The final step is a dehydration/aromatization event that yields the stable triazolopyridazine ring system.
-
Scientist's Note: The choice of the one-carbon source is critical. Formic acid is a simple and cost-effective option for producing unsubstituted triazoles at the 3-position. For introducing aryl or alkyl substituents at this position, the corresponding carboxylic acid, acid chloride, or aldehyde is typically used, often under dehydrating conditions or with a coupling agent.
Advantages:
-
High Reliability: This is a robust and well-documented method.
-
Convergent Synthesis: The key 3-hydrazinopyridazine intermediate can be prepared from readily available dichloropyridazines, allowing for late-stage diversification.[5]
-
Good Yields: The cyclization step often proceeds in high yield. For example, reacting 6-chloro-3-hydrazinopyridazine with various hydrazides can afford the target compounds in good yields.[1]
Disadvantages:
-
Limited Scope for C3-Substitution: While functionalization at the 3-position is possible, it requires the synthesis of corresponding hydrazides or aldehydes, which can add steps to the overall sequence.[1]
-
Use of Hydrazine: Hydrazine hydrate is a toxic and potentially explosive reagent, requiring careful handling and appropriate safety precautions.[6]
Route 2: Synthesis from Dichloropyridazines
A versatile approach that often serves as the entry point for Route 1, this method starts with the more commercially available 3,6-dichloropyridazine. This precursor allows for sequential and regioselective functionalization.
General Reaction Scheme:
The synthesis typically involves an initial nucleophilic aromatic substitution (SNAr) of one chlorine atom with hydrazine to form 6-chloro-3-hydrazinopyridazine. This intermediate is then cyclized as described in Route 1. The remaining chlorine at the 6-position can be subsequently displaced by various nucleophiles (e.g., amines, thiols, or through cross-coupling reactions) to generate diverse libraries of compounds.
Mechanism & Experimental Causality:
The pyridazine ring is electron-deficient, making it susceptible to SNAr. The two chlorine atoms have different reactivities, often allowing for selective monosubstitution with hydrazine at a lower temperature. The subsequent cyclization and second SNAr reaction follow standard mechanisms.
-
Expert Insight: The power of this route lies in its flexibility. The chlorine at the 6-position acts as a synthetic handle. One can build the triazole ring first and then diversify the 6-position, or vice-versa. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.[5][2]
Advantages:
-
High Versatility: Enables extensive diversification at the 6-position.
-
Readily Available Starting Material: 3,6-Dichloropyridazine is a common and relatively inexpensive starting material.
-
Stepwise Control: Allows for a controlled, stepwise construction and functionalization of the scaffold.
Disadvantages:
-
Multi-step Process: This route inherently involves more steps compared to a one-pot synthesis.
-
Potential for Isomer Formation: Depending on the reaction conditions and subsequent steps, careful control is needed to ensure regioselectivity.
Route 3: One-Pot and Multicomponent Approaches
Modern synthetic efforts focus on improving efficiency through one-pot or multicomponent reactions (MCRs). While less common for this specific scaffold compared to others, several streamlined procedures have been reported.
General Reaction Scheme:
These methods aim to combine several transformations into a single operation without isolating intermediates. For instance, a one-pot procedure might involve the formation of the pyridazinone from a keto-acid, followed by chlorination and subsequent reaction with a hydrazide to form the final product.[7][8]
Mechanism & Experimental Causality:
The logic is to choose reagents and conditions that are compatible with each other, allowing sequential reactions to occur in the same reaction vessel. This minimizes waste, reduces workup procedures, and saves time.
Advantages:
-
Increased Efficiency: Significant reduction in reaction time, solvent usage, and purification steps.
-
Improved Atom Economy: MCRs, in particular, are known for their high atom economy.
-
Rapid Library Generation: Well-suited for combinatorial chemistry and the rapid synthesis of compound libraries.[8]
Disadvantages:
-
Optimization Challenges: Finding universally optimal conditions for multiple reaction steps can be complex.
-
Substrate Scope Limitations: One-pot methods can sometimes have a narrower substrate scope compared to stepwise syntheses.
Head-to-Head Comparison Table
| Feature | Route 1: From Hydrazinopyridazine | Route 2: From Dichloropyridazine | Route 3: One-Pot/MCR |
| Starting Material | 3-Hydrazinopyridazines | 3,6-Dichloropyridazine | Varies (e.g., keto-acids, diketones) |
| Typical Yield | High (often >80% for cyclization) | Moderate to High (over multiple steps) | Moderate to High |
| Versatility | Good for C6-position (if pre-functionalized) | Excellent for C6-position diversification | Varies, can be highly specific |
| Number of Steps | Fewer (if intermediate is available) | More (typically 3+ steps) | Fewest (1-2 pots) |
| Scalability | Generally good | Good, well-established chemistry | Can be challenging to scale |
| Key Advantage | Reliability and high-yield cyclization | Late-stage diversification handle | Time and resource efficiency |
| Key Disadvantage | Use of hydrazine, limited C3 scope | Longer synthetic sequence | Complex optimization |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (via Route 2 & 1)
This two-step protocol is a staple for accessing the core scaffold.
Step A: Synthesis of 3-chloro-6-hydrazinopyridazine
-
To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be triturated with water or a cold solvent, filtered, and dried to yield the product, which is often used without further purification.
Step B: Cyclization to form 6-chloro-[1]triazolo[4,3-b]pyridazine
-
Suspend 3-chloro-6-hydrazinopyridazine (1.0 eq) in triethyl orthoformate (10-15 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under vacuum.
-
The crude product is then purified by recrystallization or column chromatography on silica gel to afford the pure title compound.
Visualizing the Synthetic Workflows
Diagram 1: Overall Synthetic Strategy
This diagram illustrates the relationship between the primary synthetic routes, highlighting how 3,6-dichloropyridazine serves as a central precursor.
Caption: Workflow showing the progression from dichloropyridazine to the core scaffold and final diversified products.
Diagram 2: Mechanism of Triazole Ring Formation
This diagram details the key mechanistic steps of the cyclization of 3-hydrazinopyridazine with an aldehyde.
Caption: Key steps in the formation of the triazole ring from a hydrazinopyridazine precursor.
Conclusion and Future Outlook
The synthesis of the[1]triazolo[4,3-b]pyridazine core is dominated by the classical approach involving the cyclization of 3-hydrazinopyridazines, which are themselves conveniently prepared from dichloropyridazines. This stepwise route (Route 2 followed by Route 1) offers an unparalleled balance of reliability, flexibility for diversification, and scalability. While one-pot methods (Route 3) are emerging and promise greater efficiency, their application is often more substrate-specific and may require significant optimization.
For drug discovery campaigns requiring the rapid generation of a diverse library of analogues, the strategy starting from 3,6-dichloropyridazine remains the gold standard. Future research will likely focus on developing more robust and broadly applicable one-pot procedures and exploring novel catalytic methods to further streamline the synthesis of this important heterocyclic scaffold.
References
-
Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202–1206. Available from: [Link][1][4]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13, 28414-28431. Available from: [Link][5]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Available from: [Link][2]
-
Stanovnik, B., & Tisler, M. (1974). The synthesis of substituted pyrazino[2,3-d]-1,2,4-triazolo[4,3-b]pyridazines. Journal of Heterocyclic Chemistry, 11(6), 989-992. Available from: [Link]
-
Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. Available from: [Link][3]
-
Sloop, J. C. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4707. Available from: [Link][9]
-
Biagi, G., et al. (1996). 1,2,3-Triazolo[4,5-d]-1,2,4-triazolo[4,3-b]pyridazines. ResearchGate. Available from: [Link]
-
El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. Available from: [Link]
-
Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1]triazolo[4,3-b] Pyridazines as Antitubulin Agents. PubMed. Available from: [Link][4]
-
Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2110. Available from: [Link]
-
El Massry, A. M., & Amer, A. (1990). Synthesis of New s-Triazolo(4,3-b)pyridazines. ChemInform. Available from: [Link][7]
-
Zhu, S., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(14), 5556. Available from: [Link]
-
Blanco-Aparicio, C., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 11-28. Available from: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6702. Available from: [Link]
-
Dar'in, D., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(10), 522-527. Available from: [Link][8]
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. Sci-Hub. ChemInform Abstract: Synthesis of New s‐Triazolo(4,3‐b)pyridazines. / ChemInform, 1990 [sci-hub.ru]
- 8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 6,8-Dimethyltriazolo[4,3-b]pyridazine (Cmpd-X) in Preclinical Oncology Models
This guide provides a comprehensive framework for the preclinical validation of a novel small molecule, 6,8-Dimethyltriazolo[4,3-b]pyridazine, hereafter referred to as Cmpd-X. Our strategy is built upon the well-documented therapeutic potential of the broader triazolo[4,3-b]pyridazine scaffold, which has yielded potent inhibitors of key oncogenic drivers. Based on this chemical precedent, we will proceed with the working hypothesis that Cmpd-X is an inhibitor of the c-Met receptor tyrosine kinase, a validated target in non-small cell lung cancer (NSCLC) and other malignancies.
Our objective is to rigorously assess Cmpd-X's potency, selectivity, and in vivo efficacy, benchmarking it against established, clinically-approved c-Met inhibitors: Capmatinib (a highly selective inhibitor) and Crizotinib (a multi-kinase inhibitor that also targets ALK and ROS1). This comparative approach ensures a robust evaluation of Cmpd-X's therapeutic index and potential for differentiation.
Part 1: Initial In Vitro Characterization: Potency and Selectivity Profiling
The foundational step in validating any new chemical entity is to quantify its interaction with the intended target and assess its specificity. This phase is critical for establishing a clear therapeutic hypothesis and minimizing the risk of off-target effects that could lead to toxicity later in development.
Biochemical Potency Assessment
We must first confirm and quantify the direct inhibitory activity of Cmpd-X against the c-Met kinase. A biochemical assay, devoid of cellular complexities, provides the cleanest measure of target engagement.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.
-
Reagents:
-
c-Met kinase (recombinant)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compounds (Cmpd-X, Capmatinib, Crizotinib) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the c-Met kinase and the Eu-labeled antibody in kinase buffer.
-
Add the serially diluted test compounds to a 384-well plate.
-
Add the kinase/antibody mixture to the wells.
-
Add the Alexa Fluor™-labeled tracer to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
-
Anticipated Data and Comparative Analysis:
The primary output is the IC50 value, representing the biochemical potency. A lower IC50 indicates higher potency.
| Compound | Target Kinase | Average IC50 (nM) | Rationale for Comparison |
| Cmpd-X | c-Met | Experimental Result | The primary unknown to be validated. |
| Capmatinib | c-Met | ~1.0 | High-potency, selective c-Met inhibitor benchmark. |
| Crizotinib | c-Met | ~4.0 | Potent, multi-kinase inhibitor benchmark. |
Cellular Target Engagement and Pathway Modulation
Demonstrating that Cmpd-X can inhibit c-Met within a living cell and modulate its downstream signaling is the next crucial step. We will use a c-Met-addicted cancer cell line, such as MKN-45 (gastric cancer) or EBC-1 (lung cancer), which exhibits c-Met amplification.
Experimental Protocol: Western Blot Analysis of c-Met Signaling
-
Cell Culture & Treatment:
-
Culture MKN-45 cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
Treat cells with a dose range of Cmpd-X, Capmatinib, or Crizotinib for 2 hours.
-
Stimulate the cells with Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, for 15 minutes to induce pathway activation.
-
-
Lysate Preparation & Western Blot:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against: Phospho-c-Met (Tyr1234/1235), Total c-Met, Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Causality and Interpretation:
A successful outcome will show that Cmpd-X, in a dose-dependent manner, reduces the phosphorylation of c-Met and its downstream effectors, AKT and ERK, without affecting the total protein levels. Comparing the effective concentration of Cmpd-X to Capmatinib and Crizotinib will provide a direct measure of its cellular potency.
Signaling Pathway Diagram
Caption: Cmpd-X inhibits HGF-induced c-Met signaling pathway.
Part 2: In Vivo Efficacy Assessment in a Xenograft Model
The ultimate test of a therapeutic candidate is its ability to perform in a complex biological system. We will use a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, to evaluate the in vivo efficacy of Cmpd-X.
Model Selection and Study Design
We will utilize the Hs 746T gastric cancer cell line , which harbors a MET gene amplification, making it highly dependent on c-Met signaling for survival and proliferation.
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft efficacy study.
Experimental Protocol: Hs 746T Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 Hs 746T cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Cmpd-X (dose determined by prior pharmacokinetic studies, e.g., 25 mg/kg)
-
Group 3: Capmatinib (e.g., 10 mg/kg)
-
Group 4: Crizotinib (e.g., 25 mg/kg)
-
-
-
Treatment and Monitoring:
-
Administer compounds daily via oral gavage for 21 consecutive days.
-
Measure tumor volume three times per week.
-
Record body weight daily as a measure of general toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in the treated tumor volume and ΔC is the change in the control tumor volume.
-
Comparative Data Summary:
The results will allow for a direct comparison of Cmpd-X's ability to control tumor growth against the benchmarks.
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle | - | Experimental Result | 0% (Reference) | Experimental Result |
| Cmpd-X | 25 | Experimental Result | Experimental Result | Experimental Result |
| Capmatinib | 10 | Experimental Result | Experimental Result | Experimental Result |
| Crizotinib | 25 | Experimental Result | Experimental Result | Experimental Result |
Trustworthiness and Self-Validation: The inclusion of a vehicle group is essential to model baseline tumor growth. The positive controls (Capmatinib, Crizotinib) validate the sensitivity of the model to c-Met inhibition. Daily body weight measurements serve as a crucial, non-invasive indicator of compound tolerability. A significant body weight loss (>15-20%) would be an ethical endpoint and indicate poor tolerability of the tested compound at that dose.
Conclusion and Next Steps
This structured, comparative guide provides a robust pathway for validating the preclinical therapeutic potential of 6,8-Dimethyltriazolo[4,3-b]pyridazine (Cmpd-X) as a c-Met inhibitor. By benchmarking its biochemical potency, cellular activity, and in vivo efficacy against both a selective (Capmatinib) and multi-targeted (Crizotinib) inhibitor, we can build a comprehensive data package.
Favorable results—specifically, high potency (IC50 < 10 nM), clear in-cell pathway modulation, and significant tumor growth inhibition (>60%) at a well-tolerated dose in vivo—would strongly support the continued development of Cmpd-X. Subsequent steps would involve formal IND-enabling toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation development in preparation for clinical trials.
References
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
-
Wang, W., et al. (2020). Discovery of a series of triazolo[4,3-b]pyridazine derivates as novel, potent, and selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115185. [Link]
comparative study of the pharmacokinetic properties of various dimethyltriazolopyridazine derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount to its success as a therapeutic agent. The triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative overview of the key pharmacokinetic properties of triazolopyridazine derivatives, supported by established experimental protocols and data from representative molecules. While a direct head-to-head comparison of multiple dimethyltriazolopyridazine derivatives is limited in publicly available literature, we can draw valuable insights from closely related and well-studied compounds to inform future drug design and development in this chemical space.
The Significance of the Triazolopyridazine Core in Drug Discovery
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a bioisostere of purine, allowing it to interact with a wide range of biological targets. This has led to the development of compounds with applications in oncology, neuroscience, and cardiovascular disease. A notable example is the development of bivalent bromodomain and extraterminal (BET) inhibitors, such as AZD5153, which have shown potent anti-tumor activity.[4] The therapeutic potential of this class of compounds underscores the critical need for a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.
Key Pharmacokinetic Parameters: A Comparative Look
The journey of a drug through the body is described by several key parameters. Below, we compare these parameters for representative compounds from related chemical classes to provide a framework for evaluating novel triazolopyridazine derivatives.
Table 1: Comparative Pharmacokinetic Parameters of Representative Heterocyclic Compounds
| Parameter | Zaleplon (Pyrazolopyrimidine)[5][6][7] | Trapidil (Triazolopyrimidine)[1][2][3][8] | General Characteristics of Triazoles[9][10][11] |
| Bioavailability (F) | ~30% (due to extensive first-pass metabolism) | High | Variable, can be affected by food and gastric pH |
| Time to Peak Concentration (Tmax) | ~1 hour | 1-2 hours | Generally rapid for oral formulations |
| Peak Plasma Concentration (Cmax) | Dose-proportional | Dose-proportional | Varies widely with specific structure and formulation |
| Elimination Half-life (t1/2) | ~1 hour (rapid elimination) | ~2.4 hours (steady state) | Can range from short to long, influencing dosing frequency |
| Volume of Distribution (Vd) | Moderate | Low to Moderate | Can be extensive, indicating tissue distribution |
| Protein Binding | ~60% | ~90% | Often high |
| Primary Metabolism Route | Aldehyde oxidase and CYP3A4 | N-dealkylation and hydroxylation | Primarily hepatic, often involving CYP enzymes |
| Primary Excretion Route | Renal (as metabolites) | Renal and fecal | Primarily renal (as metabolites) |
Note: Zaleplon and Trapidil are not dimethyltriazolopyridazine derivatives but serve as well-characterized examples from structurally related classes.
Expert Insights:
The low oral bioavailability of Zaleplon, despite good absorption, highlights the critical role of first-pass metabolism in determining systemic exposure.[7] For novel triazolopyridazine derivatives, in vitro metabolic stability assays using liver microsomes or hepatocytes are crucial early screens. The rapid elimination of Zaleplon is beneficial for its use as a hypnotic with minimal next-day residual effects.[5][6] In contrast, a longer half-life might be desirable for a compound intended for chronic daily dosing.
Experimental Protocols for Pharmacokinetic Profiling
To generate the data presented above, a series of standardized in vivo and in vitro experiments are conducted. Here, we detail the methodologies for these key assays.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats, a common preclinical model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation:
-
IV formulation: Compound dissolved in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
PO formulation: Compound suspended in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
IV group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Causality Behind Experimental Choices:
-
Dual Routes of Administration (IV and PO): The IV administration provides a direct measure of systemic clearance and volume of distribution, serving as a baseline for 100% bioavailability. The PO administration allows for the assessment of oral absorption and the extent of first-pass metabolism.
-
Serial Blood Sampling: This is essential to accurately define the plasma concentration-time curve, from which all other PK parameters are derived.
-
LC-MS/MS Analysis: This bioanalytical technique offers high sensitivity and selectivity, enabling the accurate quantification of the drug in a complex biological matrix like plasma.
Experimental Workflow for an In Vivo PK Study
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic clearance of a compound in liver microsomes, providing an early indication of its metabolic fate.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a NADPH-regenerating system, and buffer.
-
Compound Addition: Add the test compound to the pre-warmed incubation mixture at a low concentration (e.g., 1 µM).
-
Time-Course Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Self-Validating System:
-
Positive Control: A compound with a known metabolic profile (e.g., testosterone or verapamil) is run in parallel to ensure the enzymatic activity of the microsomes.
-
Negative Control: An incubation without the NADPH-regenerating system is included to account for any non-enzymatic degradation.
Metabolic Pathway Overview
Caption: General metabolic pathways for xenobiotics.
Conclusion and Future Directions
The pharmacokinetic profiling of dimethyltriazolopyridazine derivatives is a critical component of their development as therapeutic agents. While direct comparative data is sparse, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of novel compounds. By understanding the interplay of absorption, distribution, metabolism, and excretion, researchers can better predict the in vivo behavior of their compounds, optimize dosing regimens, and ultimately, enhance the probability of clinical success. Future research should aim to publish comparative pharmacokinetic data for series of these promising derivatives to build a more comprehensive understanding of their structure-ADME relationships.
References
-
Harder, S., Thürmann, P. A., Hellstern, A., & Benjaminov, A. (1996). Pharmacokinetics of trapidil, an antagonist of platelet derived growth factor, in healthy subjects and in patients with liver cirrhosis. British Journal of Clinical Pharmacology, 42(4), 443–449. [Link]
-
Gladziwa, U., Klotz, U., & Sieberth, H. G. (1994). Pharmacokinetics of the PDGF-antagonist trapidil in patients with and without renal impairment. International Journal of Clinical Pharmacology and Therapeutics, 32(10), 537–542. [Link]
-
Troy, S. M., Lucki, I., Unruh, M. A., Cevallos, W. H., & Leister, C. A. (2000). Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem. Clinical Therapeutics, 22(11), 1331–1347. [Link]
-
Harder, S., Thürmann, P., Hellstern, A., & Benjaminov, A. (1996). Pharmacokinetics of Trapidil, an Antagonist of Platelet Derived Growth Factor, in Healthy Subjects and in Patients With Liver Cirrhosis. PubMed, 42(4), 443-9. [Link]
-
Drover, D. R. (2004). Comparative Pharmacokinetics and Pharmacodynamics of Short-Acting Hypnosedatives. Clinical Pharmacokinetics, 43(4), 227–238. [Link]
-
Klotz, U., & Siems, B. (1989). Pharmacokinetics of trapidil in patients with chronic liver disease. Therapeutic Drug Monitoring, 11(2), 177–180. [Link]
-
Troy, S. M., Lucki, I., Unruh, M. A., Cevallos, W. H., & Leister, C. A. (2000). Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem. ResearchGate. [Link]
-
Salphati, L., Alicke, B., & Chun, J. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. [Link]
-
U.S. Food and Drug Administration. (1998). Clinical Pharmacology Biopharmaceutics Review(s) - Zaleplon. [Link]
-
U.S. Food and Drug Administration. (2007). Sonata (zaleplon) Capsules DESCRIPTION. [Link]
-
Rhyasen, G. W., & Hattersley, G. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153). Journal of Medicinal Chemistry, 59(17), 7801-17. [Link]
-
Harder, S., Thürmann, P., Hellstern, A., & Benjaminov, A. (1996). Pharmacokinetics of trapidil, an antagonist of platelet derived growth factor, in healthy subjects and in patients with liver cirrhosis. CORE. [Link]
-
Zgoda, M. M. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(9), 1361. [Link]
-
van der Elst, K. C. M., van den Anker, J. N., & de Hoog, M. (2021). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. Clinical Pharmacokinetics, 60(9), 1099–1120. [Link]
-
Andes, D., & van Ogtrop, M. (2000). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 44(1), 17–22. [Link]
Sources
- 1. Pharmacokinetics of trapidil, an antagonist of platelet derived growth factor, in healthy subjects and in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the PDGF-antagonist trapidil in patients with and without renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of trapidil, an antagonist of platelet derived growth factor, in healthy subjects and in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of trapidil in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles [mdpi.com]
- 10. Clinical Pharmacokinetics of Triazoles in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dimethyltriazolo[4,3-b]pyridazine
A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed framework for managing waste generated from 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound representative of those used in medicinal chemistry and materials science.[4][5][6]
The fundamental principle of chemical waste management is that all waste is considered hazardous until proven otherwise.[2][7] This guide is built on a hierarchy of controls, prioritizing risk assessment, segregation, and compliant disposal pathways. It is designed to supplement, not replace, the compound-specific Safety Data Sheet (SDS) and your institution's formal Environmental Health & Safety (EH&S) protocols.
Hazard Identification and Risk Assessment: The Cornerstone of Safety
Before any handling or disposal, a thorough risk assessment is mandatory. The primary source for this is the manufacturer's Safety Data Sheet (SDS). For novel or research compounds where a comprehensive SDS may not be available, hazard potential must be inferred from structurally similar molecules.
The[1][2][3]triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocyclic system.[8] Analogs of this structure exhibit specific, predictable hazards. For instance, similar triazolopyridazine derivatives are classified as harmful if swallowed, skin irritants, and serious eye irritants.[9][10] Therefore, it is prudent to handle 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine with the assumption of similar characteristics.
Table 1: Inferred Hazard Profile for 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine This profile is based on data from structurally related triazolopyridazine compounds. The user MUST consult the specific SDS for the exact compound being used.
| Hazard Class & Category | GHS Pictogram | H-Statement (Hazard) | P-Statement (Precautionary) |
| Acute Toxicity, Oral (Category 4) | ! | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation (Category 2) | ! | H315: Causes skin irritation | P280: Wear protective gloves/eye protection. |
| Eye Irritation (Category 2A) | ! | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT, Single Exposure (Category 3) | ! | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Pre-Disposal Procedures: Setting the Stage for Compliance
Proper disposal begins long before the waste container is full. Adherence to systematic pre-disposal procedures minimizes risk and ensures regulatory compliance.
A. Waste Minimization: The most effective disposal method is to generate less waste.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[2]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[2]
B. Segregation of Waste Streams: Never mix incompatible waste streams. This is a critical safety mandate.
-
Solid vs. Liquid: Keep solid chemical waste separate from liquid waste.[11]
-
Chemical Incompatibility: Store 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine waste separately from strong oxidizing agents and strong acids to prevent potentially violent reactions.[3][12]
-
Halogenated vs. Non-Halogenated: Do not mix this compound, which is non-halogenated, with halogenated solvent waste.[1]
C. Satellite Accumulation Areas (SAAs): Hazardous waste must be stored at or near the point of generation in a designated SAA.[2][3]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[2]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[2]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste, must be in good condition, and compatible with the chemical waste.[2][3]
Step-by-Step Disposal Protocol for 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine
The following protocol outlines the standard operating procedure for packaging this compound for final disposal by a licensed environmental services contractor. On-site chemical treatment or neutralization is not recommended without specific, validated procedures and EH&S approval.
Workflow: From Generation to Disposal
Caption: Decision workflow for the compliant disposal of chemical waste.
Protocol Details:
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE as specified in the SDS. This includes, at a minimum, a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[13]
-
Container Selection and Labeling:
-
For solid waste, use a high-density polyethylene (HDPE) pail with a secure, sealing lid.[2]
-
For contaminated sharps (needles, broken glass), use a designated, puncture-proof sharps container.[1]
-
Immediately affix a hazardous waste label to the container. Fill in the full chemical name: "Waste 6,8-Dimethyl[1][2][3]triazolo[4,3-b]pyridazine". Do not use abbreviations. Note the accumulation start date and all associated hazards.[2]
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid chemical waste into the labeled container using a dedicated spatula or scoop.
-
Contaminated Labware: Place grossly contaminated items like gloves, weigh boats, and pipette tips into the solid waste container.
-
Empty Containers: An "empty" container that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only then can the defaced container be discarded as non-hazardous waste.[11]
-
-
Storage and Pickup:
-
Securely close the waste container lid.
-
Place the container in your designated SAA, ensuring it is segregated from incompatible materials.[3]
-
Once the container is full, or within one year of the accumulation start date, submit a chemical waste pickup request to your institution's EH&S department.[3] They will manage the final transport and disposal via a licensed hazardous waste vendor, which typically involves high-temperature incineration.[13]
-
Contingency Planning: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, alert others, evacuate the immediate area, and contact EH&S.
-
Isolate & Control (for small spills):
-
Ensure you are wearing appropriate PPE.
-
Prevent the solid material from becoming airborne. Do not sweep dry powder.
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Working from the outside in, wet the absorbent material with an appropriate solvent (e.g., isopropanol or ethanol) to create a slurry. This prevents dust generation.
-
Carefully scoop the mixture into your designated solid hazardous waste container.
-
Decontaminate the area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Regulatory Framework: The Legal Mandate
In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Your institution's EH&S department translates these federal and state regulations into actionable laboratory policies. Adherence to these policies is not just a best practice; it is a legal requirement.
By treating every chemical with respect throughout its lifecycle, from acquisition to disposal, we uphold our commitment to personal safety, environmental stewardship, and scientific integrity.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
8-Hydrazino-6-methyl[1][2][3]triazolo[4,3-b]pyridazine. PubChem, National Center for Biotechnology Information. [Link]
-
6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. Airgas. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Center for Biotechnology Information. [Link]
-
6-(3,4-Dimethoxyphenyl)-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine. PubChem, National Center for Biotechnology Information. [Link]
-
1,2,4-Triazolo(4,3-b)pyridazine. PubChem, National Center for Biotechnology Information. [Link]
-
{[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine. PubChem, National Center for Biotechnology Information. [Link]
-
[1][2][3]triazolo[4,3-b]pyridazine-6,8-dicarboxylic acid. ChemSynthesis. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 1,2,4-Triazole. Carl ROTH. [Link]
Sources
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridazines | Fisher Scientific [fishersci.com]
- 7. acs.org [acs.org]
- 8. 1,2,4-Triazolo(4,3-b)pyridazine | C5H4N4 | CID 577392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. {[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}hydrazine | C5H6N6 | CID 4264519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
